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Foundational

Synthesis and Characterization of 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2-(1H-1,2,3-benzot...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)ethanone. Benzotriazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and antifungal properties.[1][2] This guide details the synthetic methodology, reaction mechanism, and in-depth characterization of the title compound, offering valuable insights for researchers engaged in the discovery and development of new therapeutic agents.

Introduction: The Significance of Benzotriazole Scaffolds

Benzotriazole and its derivatives are cornerstone pharmacophores in modern drug discovery.[2] These bicyclic heterocyclic compounds, featuring a benzene ring fused to a 1,2,3-triazole ring, are privileged structures due to their ability to engage in various biological interactions. The unique electronic properties and hydrogen bonding capabilities of the benzotriazole moiety contribute to its diverse pharmacological profile, which includes antifungal, antibacterial, antiviral, and anti-inflammatory activities.[1][2]

The title compound, 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)ethanone, incorporates this versatile benzotriazole scaffold linked to a substituted acetophenone. This structural motif is of particular interest as it combines the biological potential of the benzotriazole ring with a keto-ethyl linker, a common feature in many bioactive molecules. The exploration of such derivatives is a promising avenue for the development of new therapeutic agents, particularly in the realm of infectious diseases where drug resistance is a growing concern.

Synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)ethanone

The synthesis of the title compound is achieved through a well-established N-alkylation reaction. This involves the reaction of 1H-benzotriazole with an appropriate α-haloketone, in this case, 2-bromo-1-(4-methylphenyl)ethanone.

Reaction Scheme

Synthesis_Scheme cluster_reactants Reactants cluster_product Product Benzotriazole 1H-Benzotriazole Product 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)ethanone Benzotriazole->Product Haloketone 2-bromo-1-(4-methylphenyl)ethanone Haloketone->Product Base Base (e.g., K2CO3) Solvent (e.g., Acetone)

Caption: Synthetic route to 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)ethanone.

Mechanism of N-Alkylation

The reaction proceeds via a nucleophilic substitution mechanism. The benzotriazole anion, formed in the presence of a base, acts as a nucleophile and attacks the electrophilic carbon atom bearing the bromine atom in 2-bromo-1-(4-methylphenyl)ethanone. This results in the displacement of the bromide ion and the formation of the N-C bond, yielding the desired product. It is important to note that N-alkylation of benzotriazole can result in two isomers, with substitution at the N-1 or N-2 position of the triazole ring. The N-1 isomer is generally the major product.

Experimental Protocol: A General Procedure

Materials:

Reagent/SolventMolar Mass ( g/mol )
1H-Benzotriazole119.12
2-bromo-1-(4-methylphenyl)ethanone213.07
Anhydrous Potassium Carbonate (K₂CO₃)138.21
Acetone58.08

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 1H-benzotriazole (1.0 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Addition of α-Haloketone: To the stirred suspension, add a solution of 2-bromo-1-(4-methylphenyl)ethanone (1.0 equivalent) in dry acetone dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)ethanone.

Characterization of the Synthesized Compound

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)ethanone. The following spectroscopic techniques are indispensable for this purpose. While the exact spectral data for the title compound is not available in the provided search results, the expected characteristic signals are discussed below based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzotriazole and the 4-methylphenyl rings. A singlet corresponding to the methylene (-CH₂-) protons adjacent to the carbonyl group and the benzotriazole ring would be a key diagnostic signal. The methyl (-CH₃) protons of the tolyl group would appear as a singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to resonate at a characteristic downfield chemical shift. The spectrum will also display signals for the aromatic carbons and the aliphatic methylene and methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (ketone)~1680-1700
C=C (aromatic)~1450-1600
C-N~1000-1350
Aromatic C-H~3000-3100
Aliphatic C-H~2850-3000

A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the carbonyl stretching vibration of the ketone group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)ethanone (C₁₅H₁₃N₃O), which is 251.28 g/mol .[3] The fragmentation pattern can provide further structural information.

Potential Applications and Future Directions

Given the well-documented biological activities of benzotriazole derivatives, the synthesized 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)ethanone is a promising candidate for further investigation as a potential therapeutic agent.[1][2] In particular, its structural similarity to other antifungal azoles suggests that it may exhibit activity against various fungal pathogens.[2]

Future research should focus on the biological evaluation of this compound, including in vitro and in vivo studies to determine its antimicrobial spectrum, potency, and mechanism of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the benzotriazole or the phenyl ring, could lead to the identification of more potent and selective drug candidates.

Conclusion

This technical guide has outlined the synthesis and characterization of 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)ethanone. The synthetic route via N-alkylation of benzotriazole is a reliable and efficient method for accessing this class of compounds. The characterization techniques described provide a robust framework for verifying the structure and purity of the final product. The potential of this compound as a bioactive agent, particularly in the antifungal domain, warrants further investigation and highlights the continued importance of benzotriazole derivatives in medicinal chemistry research.

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl). (2025, August 6). ResearchGate. Retrieved from [Link]

  • 1 - Supporting Information. (n.d.). Retrieved from [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the... (n.d.). ResearchGate. Retrieved from [Link]

  • Benzotriazole: An overview on its versatile biological behavior. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. (n.d.). JOCPR. Retrieved from [Link]

  • 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone. (n.d.). NIH. Retrieved from [Link]

  • Synthesis of Benzotriazoles from Benzynes and Azides. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). MDPI. Retrieved from [Link]

  • Ethanone, 1-(4-methylphenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of copolymer resin derived from 4-methyl acetophenone, phenyl hydrazine and formaldehyde. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Experimental absorption IR-spectra of 1,2,3-benzotriazole monomer in... (n.d.). ResearchGate. Retrieved from [Link]

  • 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-meth-oxy-phen-yl)ethanone. (2012, November 1). PubMed. Retrieved from [Link]

  • MS Interpretation-1: Introduction + Elemental Composition I. (n.d.). Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Chemical Properties and Potential Applications of 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-methylphenyl)ethanone (CAS No. 189343-47-3)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodol...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and potential biological activities of the benzotriazole derivative, 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)ethanone (CAS No. 189343-47-3). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the scientific underpinnings and experimental considerations for this class of compounds.

Chemical Identity and Physicochemical Properties

The subject of this guide is the organic compound identified by the CAS number 189343-47-3. Its systematic IUPAC name is 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)ethanone. The molecular structure consists of a benzotriazole moiety linked via a methylene bridge to a carbonyl group, which is in turn attached to a p-tolyl group.

PropertyValueSource
CAS Number 189343-47-3[1]
Molecular Formula C₁₅H₁₃N₃O[1]
Molecular Weight 251.28 g/mol [1]
Melting Point Not available
Boiling Point Not available
Density Not available

Synthesis and Mechanistic Considerations

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)ethanone can be logically approached through the reaction of a reactive derivative of 4-methylacetophenone with benzotriazole. A plausible and efficient synthetic route is the reaction of 2-bromo-1-(4-methylphenyl)ethanone with benzotriazole in the presence of a suitable base and solvent. This nucleophilic substitution reaction is a common and effective method for the N-alkylation of benzotriazole.

Proposed Synthetic Workflow

Synthesis_Workflow Reactant1 2-Bromo-1-(4-methylphenyl)ethanone Intermediate Reaction Mixture Reactant1->Intermediate Reactant2 Benzotriazole Reactant2->Intermediate Reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reagents->Intermediate Purification Purification (e.g., Recrystallization) Intermediate->Purification Product 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-methylphenyl)ethanone Purification->Product

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol

The following protocol is a well-reasoned experimental design based on established methods for the synthesis of similar benzotriazole derivatives.

Materials:

  • 2-Bromo-1-(4-methylphenyl)ethanone

  • 1H-Benzotriazole

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1H-Benzotriazole (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes to ensure the formation of the benzotriazolide anion.

  • Add a solution of 2-bromo-1-(4-methylphenyl)ethanone (1.0 equivalent) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)ethanone.

Analytical Characterization

A comprehensive characterization of the synthesized compound is crucial for confirming its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzotriazole and p-tolyl moieties, as well as a singlet for the methylene protons.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final compound. A well-developed HPLC method can also be used for quantitative analysis.

Potential Biological Activities and Applications in Drug Development

Benzotriazole and its derivatives are known to exhibit a wide range of pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[2]

Antifungal Activity

A structurally very similar compound, 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, has been synthesized and shown to possess inhibitory activities against wheat gibberellin, apple ringspot, tomato early blight, and peanut cercospora arachidicola.[2] This suggests that the core structure of 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)ethanone may also confer antifungal properties. The mechanism of action of azole antifungals often involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis in fungi.

Signaling Pathway Implication (Hypothetical)

Antifungal_Mechanism Compound 2-(1H-1,2,3-Benzotriazol-1-yl)- 1-(4-methylphenyl)ethanone Enzyme Lanosterol 14α-demethylase (CYP51) Compound->Enzyme Inhibition Pathway Ergosterol Biosynthesis Enzyme->Pathway Catalyzes Result Disruption of Fungal Cell Membrane Pathway->Result Leads to

Caption: Hypothetical mechanism of antifungal action.

Experimental Protocol for Antifungal Susceptibility Testing

The following is a standard protocol for evaluating the in vitro antifungal activity of a test compound.

Materials:

  • Test compound (CAS 189343-47-3)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound in the growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the fungal strain.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (antifungal drug, e.g., fluconazole) and negative (no drug) controls.

  • Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration of the compound that inhibits visible fungal growth.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)ethanone. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-methylphenyl)ethanone is a benzotriazole derivative with significant potential for further investigation, particularly in the realm of antifungal drug discovery. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and established methodologies for its characterization and biological evaluation. The structural similarity to compounds with known antifungal activity warrants further exploration of its therapeutic potential.

References

  • Zhang, L., et al. (2006). Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl)-2-(1H-1, 2, 4-triazol-1-yl)-1-ethanone. Chemical Research in Chinese Universities, 22(4), 465-467. Available from: [Link]

Sources

Foundational

Spectroscopic Characterization of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone: A Technical Guide for Researchers

Introduction: The Structural Imperative in Modern Drug Discovery In the landscape of contemporary drug development, the unambiguous determination of a molecule's structure is a cornerstone of both efficacy and safety. Mo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous determination of a molecule's structure is a cornerstone of both efficacy and safety. Molecules such as 2-Benzotriazol-1-yl-1-p-tolyl-ethanone, a derivative of the versatile benzotriazole scaffold, are of significant interest to researchers. The benzotriazole moiety is a well-known pharmacophore, and its derivatives have been explored for a range of biological activities. The p-tolyl group, in turn, can modulate the electronic and steric properties of the molecule, potentially influencing its biological target interactions.

This guide provides an in-depth technical overview of the spectroscopic data expected for 2-Benzotriazol-1-yl-1-p-tolyl-ethanone. It is important to note that while the synthesis of this compound has been reported, a comprehensive and publicly accessible repository of its raw spectroscopic data is not available. Therefore, this document serves as a robust predictive guide based on foundational spectroscopic principles and comparative data from structurally analogous compounds. For any research or development application, the acquisition of experimental data is paramount for definitive structural confirmation.

This guide is structured to provide not only the predicted spectral data but also the underlying scientific rationale for these predictions, empowering researchers to interpret their own experimental findings with greater confidence.

Predicted Spectroscopic Data and In-depth Interpretation

The structural elucidation of an organic molecule is a puzzle solved by the convergence of multiple analytical techniques. Here, we will dissect the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 2-Benzotriazol-1-yl-1-p-tolyl-ethanone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted chemical shifts for 2-Benzotriazol-1-yl-1-p-tolyl-ethanone are presented below, based on the analysis of substituent effects and magnetic anisotropy.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-a (CH₃)~2.45Singlet3HMethyl group attached to an aromatic ring.
H-b (CH₂)~6.0Singlet2HMethylene protons deshielded by the adjacent carbonyl and benzotriazole groups.
H-c, H-c'~7.30Doublet2HAromatic protons ortho to the methyl group on the p-tolyl ring.
H-d, H-d'~7.95Doublet2HAromatic protons ortho to the carbonyl group on the p-tolyl ring, deshielded by the electron-withdrawing carbonyl.
H-e~7.40Triplet1HAromatic proton on the benzotriazole ring.
H-f~7.55Triplet1HAromatic proton on the benzotriazole ring.
H-g~7.80Doublet1HAromatic proton on the benzotriazole ring.
H-h~8.10Doublet1HAromatic proton on the benzotriazole ring, deshielded by the triazole moiety.

Causality Behind Predicted Chemical Shifts:

  • The p-tolyl protons (H-c, H-c', H-d, H-d') are expected to show a characteristic AA'BB' system, which at higher field strengths may resolve into two distinct doublets. The protons ortho to the electron-donating methyl group (H-c, H-c') will be more shielded (upfield) compared to the protons ortho to the electron-withdrawing carbonyl group (H-d, H-d').

  • The methylene protons (H-b) are significantly deshielded due to the inductive effect of the adjacent carbonyl group and the nitrogen atom of the benzotriazole ring. Their expected singlet nature arises from the absence of adjacent protons.

  • The benzotriazole protons (H-e, H-f, H-g, H-h) will exhibit complex splitting patterns due to mutual coupling. The protons closer to the triazole ring are generally more deshielded.

Annotated Proton Designations for ¹H NMR Analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. The predicted chemical shifts for the title compound are summarized below.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~195Carbonyl carbon, highly deshielded.
CH₃~21Methyl carbon of the p-tolyl group.
CH₂~55Methylene carbon, deshielded by adjacent carbonyl and nitrogen.
Aromatic C-H~120-135Aromatic carbons with attached protons.
Aromatic Quaternary C~130-145Aromatic carbons with substituents.

Interpretation of ¹³C Chemical Shifts:

  • The carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom.

  • The aromatic carbons will appear in the typical region of ~110-150 ppm. The specific shifts will be influenced by the nature of the substituents. For instance, the carbon attached to the carbonyl group will be more deshielded than the one attached to the methyl group.

  • The methylene carbon signal will be further downfield than a typical aliphatic CH₂ group due to the electron-withdrawing effects of the adjacent carbonyl and benzotriazole groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups. The predicted key IR absorption bands for 2-Benzotriazol-1-yl-1-p-tolyl-ethanone are listed below.

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium
C=O stretch (ketone)~1685Strong
C=C stretch (aromatic)1600-1450Medium-Strong
N=N stretch (triazole)~1630Medium-Weak

Significance of IR Absorptions:

  • The most diagnostic peak will be the strong C=O stretching absorption around 1685 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).

  • The presence of both aromatic and aliphatic C-H stretches above and below 3000 cm⁻¹, respectively, will confirm the presence of these structural features.

  • The aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region.

  • The N=N stretch of the triazole ring is often of medium to weak intensity and can sometimes be obscured by other absorptions in the region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of the molecular weight and structural features.

Predicted Mass Spectrometry Data (Electron Ionization)

m/zProposed Fragment
251[M]⁺ (Molecular Ion)
132[p-tolyl-C≡O]⁺
119[Benzotriazole]⁺
91[Tolyl]⁺

Plausible Fragmentation Pathway:

Under electron ionization (EI), the molecular ion ([M]⁺) is expected to be observed at m/z 251. A primary fragmentation pathway is the alpha-cleavage adjacent to the carbonyl group, leading to the formation of a stable p-tolylacylium ion at m/z 132. Another likely fragmentation is the cleavage of the C-N bond, generating a benzotriazole radical cation at m/z 119. Further fragmentation of the p-tolylacylium ion can lead to the tolyl cation at m/z 91.

G M+ [M]⁺˙ m/z = 251 frag1 [p-tolyl-C≡O]⁺ m/z = 132 M+->frag1 α-cleavage frag2 [Benzotriazole]⁺˙ m/z = 119 M+->frag2 C-N cleavage frag3 [Tolyl]⁺ m/z = 91 frag1->frag3 -CO

Predicted Fragmentation Pathway of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone.

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as 2-Benzotriazol-1-yl-1-p-tolyl-ethanone. Instrument parameters should be optimized for the specific sample and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Use a 500 MHz (or higher) NMR spectrometer.

    • Acquire the spectrum at 298 K.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Employ a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Use a Fourier-transform infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty sample compartment (or the ATR crystal).

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source using a syringe pump.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent and inject it into a GC system coupled to a mass spectrometer.

  • Ionization: Use electron ionization (EI) at 70 eV for fragmentation analysis.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Conclusion

The comprehensive spectroscopic analysis of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone is crucial for its unambiguous identification and for ensuring its purity in research and development settings. This guide provides a detailed predictive framework for the ¹H NMR, ¹³C NMR, IR, and MS data of this molecule, grounded in fundamental principles of spectroscopy. While these predictions offer a robust starting point for spectral interpretation, it is imperative that they are validated against experimentally acquired data. The provided protocols offer a clear roadmap for obtaining high-quality spectra, which, when combined with the interpretive guidance in this document, will empower researchers to confidently characterize this and similar molecules in their own laboratories.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Benzotriazol-1-yl-1-p-tolyl-ethanone as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Stable Acylating Agent In the landscape of modern organic synthesis, the demand for stable, efficient, and versat...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Stable Acylating Agent

In the landscape of modern organic synthesis, the demand for stable, efficient, and versatile reagents is paramount. 2-Benzotriazol-1-yl-1-p-tolyl-ethanone, a member of the N-acylbenzotriazole family, has emerged as a powerful building block, offering a compelling alternative to traditional acylating agents like acyl chlorides and anhydrides. Its remarkable stability, ease of handling, and predictable reactivity make it an invaluable tool in the synthesis of a diverse array of organic molecules, from fine chemicals to complex pharmaceutical intermediates.

The benzotriazole moiety serves as an excellent leaving group, facilitating the transfer of the p-toluoyl group to a wide range of nucleophiles under mild conditions. This attribute, coupled with the inherent stability of the N-acylbenzotriazole linkage, allows for precise and controlled acyl transfer reactions, minimizing the formation of byproducts often encountered with more reactive acylating agents. These characteristics are particularly advantageous in multi-step syntheses where functional group tolerance and high yields are critical.[1][2][3]

This guide provides a comprehensive overview of the synthesis and applications of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application.

PropertyValue
CAS Number 189343-47-3
Molecular Formula C₁₅H₁₃N₃O
Molecular Weight 251.28 g/mol
Appearance Expected to be a white to off-white solid
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide

Spectroscopic Characterization (Expected):

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic protons of the p-tolyl group (two doublets, integrating to 2H each) in the range of δ 7.2-8.0 ppm.

    • Aromatic protons of the benzotriazole ring (multiplets) in the range of δ 7.4-8.2 ppm.

    • Methylene protons (-CH₂-) as a singlet at approximately δ 5.5-6.0 ppm.

    • Methyl protons (-CH₃) of the p-tolyl group as a singlet at approximately δ 2.4 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Carbonyl carbon (-C=O) signal around δ 190-195 ppm.

    • Aromatic carbons of both the p-tolyl and benzotriazole rings in the range of δ 110-150 ppm.

    • Methylene carbon (-CH₂-) signal around δ 50-55 ppm.

    • Methyl carbon (-CH₃) signal around δ 21-22 ppm.

  • IR (KBr):

    • Strong carbonyl stretching vibration (νC=O) around 1700-1720 cm⁻¹.

    • Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.

    • C=C stretching vibrations of the aromatic rings in the region of 1450-1600 cm⁻¹.

    • N=N stretching vibration of the triazole ring.

  • Mass Spectrometry (EI):

    • Molecular ion peak (M⁺) at m/z = 251.

    • Characteristic fragmentation patterns corresponding to the loss of the benzotriazole moiety and cleavage of the acyl group.

Synthesis of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone: A Reliable Protocol

The synthesis of N-acylbenzotriazoles is generally achieved through the reaction of a carboxylic acid with benzotriazole in the presence of a coupling agent or by the reaction of an acyl chloride with benzotriazole. An efficient and widely applicable one-pot procedure utilizes thionyl chloride as the activating agent.[9]

Reaction Scheme:

Synthesis of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone cluster_reactants Reactants cluster_reagent Reagent p_tolylacetic_acid p-Tolylacetic Acid reaction_center + p_tolylacetic_acid->reaction_center benzotriazole Benzotriazole benzotriazole->reaction_center socl2 SOCl₂ socl2->reaction_center DCM, rt product 2-Benzotriazol-1-yl-1-p-tolyl-ethanone reaction_center->product

Synthesis of the target compound

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tolylacetic acid (1 equivalent) and benzotriazole (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Thionyl Chloride: To the stirred solution, add thionyl chloride (1.1 equivalents) dropwise at room temperature. The addition should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

  • Work-up: Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is crucial to prevent the hydrolysis of thionyl chloride and the N-acylbenzotriazole product.

  • Stoichiometry: A slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid to its activated form.

  • Quenching: The use of sodium bicarbonate neutralizes the excess thionyl chloride and the hydrochloric acid generated during the reaction.

Applications in Organic Synthesis: A Gateway to Diverse Molecular Architectures

2-Benzotriazol-1-yl-1-p-tolyl-ethanone serves as a potent p-toluoylating agent, enabling the synthesis of a wide variety of functional groups and heterocyclic systems.

N-Acylation: Synthesis of Amides

The reaction of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone with primary and secondary amines provides a mild and efficient route to the corresponding amides. This method is particularly valuable for the synthesis of amides from sensitive or sterically hindered amines.[1][2]

Workflow for N-Acylation:

N_Acylation_Workflow start Start reactants Dissolve amine and 2-Benzotriazol-1-yl-1-p-tolyl-ethanone in a suitable solvent (e.g., THF, DCM) start->reactants reaction Stir at room temperature or gentle heating reactants->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Aqueous work-up (e.g., wash with NaHCO₃ soln) monitoring->workup Reaction Complete purification Purification (Recrystallization or Chromatography) workup->purification product Isolated Amide Product purification->product

N-Acylation Experimental Workflow

Protocol for the Synthesis of N-Benzyl-2-(p-tolyl)acetamide:

  • Reaction Setup: In a round-bottom flask, dissolve benzylamine (1 equivalent) and 2-Benzotriazol-1-yl-1-p-tolyl-ethanone (1.1 equivalents) in tetrahydrofuran (THF).

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting amine is consumed.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the pure N-benzyl-2-(p-tolyl)acetamide.

C-Acylation: Friedel-Crafts and Enamine Acylation

2-Benzotriazol-1-yl-1-p-tolyl-ethanone is an effective reagent for the C-acylation of electron-rich aromatic and heterocyclic compounds under Friedel-Crafts conditions.[1][10][11][12] Furthermore, it can be used to acylate enamines, providing a route to β-dicarbonyl compounds.[13][14]

Mechanism of Friedel-Crafts Acylation:

Friedel_Crafts_Mechanism acyl_bt 2-Benzotriazol-1-yl- 1-p-tolyl-ethanone acylium_ion Acylium Ion Intermediate acyl_bt->acylium_ion + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl₃) sigma_complex Sigma Complex (Wheland Intermediate) acylium_ion->sigma_complex + Aromatic Substrate aromatic Aromatic Substrate product Acylated Aromatic Product sigma_complex->product - H⁺, - Lewis Acid

Sources

Application

How to perform X-ray crystallography on 2-Benzotriazol-1-yl-1-p-tolyl-ethanone crystals

An Application Note and Protocol for the Structural Elucidation of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone Introduction: The Imperative for Atomic-Level Structural Insight 2-Benzotriazol-1-yl-1-p-tolyl-ethanone is a membe...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Structural Elucidation of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone

Introduction: The Imperative for Atomic-Level Structural Insight

2-Benzotriazol-1-yl-1-p-tolyl-ethanone is a member of the benzotriazole family of compounds. Benzotriazole derivatives are of significant interest to the pharmaceutical and materials science industries due to their wide range of biological activities—including antifungal, antiviral, and anti-inflammatory properties—and their utility as synthetic intermediates.[1][2][3] For drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge governs molecular interactions, informs structure-activity relationship (SAR) studies, and is essential for rational drug design.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the atomic and molecular structure of a crystalline solid.[4][5][6] This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the physical and chemical properties of the material.[7] However, the success of an SCXRD experiment is critically dependent on the quality of the crystal sample; the process of obtaining diffraction-quality crystals is often the most significant bottleneck.[4][5][8]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the end-to-end workflow for the structural analysis of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone, from crystal growth to final structure validation.

Part I: The Art and Science of Crystal Growth

The foundation of any successful crystallographic analysis is a high-quality single crystal, typically 0.1-0.4 mm in at least two dimensions, with well-defined faces and no visible cracks or defects.[9] The growth of such crystals is a process of controlled precipitation from a supersaturated solution.

Principle of Crystallization

Crystallization from solution occurs in a supersaturated state, a non-equilibrium condition where the concentration of the solute exceeds its solubility limit. This process is governed by two key kinetic stages:

  • Nucleation: The initial formation of microscopic, ordered aggregates of molecules from the solution. This is the rate-limiting step and is highly sensitive to factors like supersaturation level, temperature, and the presence of impurities or nucleation sites.

  • Growth: The subsequent addition of molecules from the solution onto the surface of the existing nuclei, leading to an increase in crystal size.

The goal of any crystallization experiment is to control the rate of supersaturation to favor slow crystal growth over rapid nucleation, which often leads to a multitude of small, poorly-ordered crystals. Common methods to achieve this for small organic molecules include slow evaporation of the solvent, slow cooling of a saturated solution, and diffusion techniques (vapor or liquid-liquid).[4][8][10]

Protocol 1: Crystallization Condition Screening

The first step is to identify a suitable solvent or solvent system. An ideal solvent will dissolve the compound moderately at a higher temperature and poorly at a lower temperature, or be volatile enough for slow evaporation.

Methodology:

  • Solubility Testing:

    • Place a small amount (1-2 mg) of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone into separate small vials.

    • Add a common solvent (see Table 1) dropwise to each vial at room temperature, vortexing after each addition, until the solid dissolves.

    • Record the approximate solubility. A good starting point for crystallization is a solvent in which the compound is sparingly soluble. Solvents in which the compound is either highly soluble or insoluble are generally poor choices for single-solvent methods but may be useful in multi-solvent systems.[10]

  • Screening Set-up (Slow Evaporation):

    • Prepare a nearly saturated solution of the compound in a promising solvent.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small-diameter vial or test tube to remove any particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with a cap or parafilm with a few small holes pierced by a needle. The number and size of the holes control the rate of evaporation. A slower rate is generally preferable.[10]

    • Place the vial in a vibration-free location and observe over several days to weeks.

  • Screening Set-up (Vapor Diffusion):

    • This technique is ideal when the compound is too soluble in a given solvent.[11]

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., Toluene, Dichloromethane).

    • Place this solution in a small, open inner vial.

    • Place the inner vial inside a larger, sealed outer jar containing a more volatile, poor solvent (the "anti-solvent," e.g., Hexane, Pentane).[11]

    • Slow diffusion of the anti-solvent vapor into the inner vial will gradually reduce the solubility of the compound, inducing crystallization.

Table 1: Common Solvents for Crystallization Screening of Organic Compounds [10]

Solvent Class Examples Boiling Point (°C) Notes
Non-polar Hexane, Heptane, Pentane 69 Good anti-solvents.
Aromatic Toluene, Benzene 111 Often good solvents for aromatic compounds.[10]
Halogenated Dichloromethane (DCM), Chloroform 40 Good solvents, but volatile.
Ethers Diethyl ether, Tetrahydrofuran (THF) 35 Can be prone to peroxide formation.
Esters Ethyl acetate 77 Common, moderately polar solvent.
Ketones Acetone 56 Polar, highly volatile.
Alcohols Methanol, Ethanol, Isopropanol 65 Polar, capable of hydrogen bonding.

| Highly Polar | Acetonitrile, DMF, DMSO | 82 | Use as a last resort; compounds are often too soluble.[10] |

Part II: X-ray Diffraction Data Collection

Once a suitable crystal is obtained, the next phase is to analyze it using a single-crystal X-ray diffractometer.

Workflow for X-ray Crystallography

The overall process can be visualized as a linear progression from sample preparation to the final validated structure.

XrayWorkflow cluster_prep Part I: Crystal Growth cluster_data Part II: Data Collection cluster_solve Part III: Structure Solution & Refinement Synthesis Compound Synthesis Screening Crystallization Screening Synthesis->Screening Optimization Bulk_Growth Bulk Crystallization Screening->Bulk_Growth Optimization Crystal_Selection Crystal Selection Bulk_Growth->Crystal_Selection Optimization Mounting Mounting on Goniometer Crystal_Selection->Mounting Centering Centering in X-ray Beam Mounting->Centering Data_Acquisition Data Collection Centering->Data_Acquisition Data_Reduction Data Integration & Scaling Data_Acquisition->Data_Reduction Structure_Solution Structure Solution (Direct Methods) Data_Reduction->Structure_Solution Refinement Least-Squares Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure CIF Output

Sources

Method

Application Notes and Protocols for the Development of Novel Antifungal Agents Based on 2-Benzotriazol-1-yl-1-p-tolyl-ethanone

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Benzotriazole Scaffolds in Antifungal Drug Discovery The rising incidence of invasive fungal infections, coupled with t...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Benzotriazole Scaffolds in Antifungal Drug Discovery

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. The existing antifungal armamentarium is limited, necessitating the urgent development of novel therapeutic agents with improved efficacy, broader spectra of activity, and favorable safety profiles. Among the various heterocyclic scaffolds explored in medicinal chemistry, benzotriazole and its derivatives have garnered significant attention for their diverse pharmacological activities, including potent antifungal properties.[1][2] This document provides a comprehensive guide to the preclinical evaluation of a promising candidate, 2-Benzotriazol-1-yl-1-p-tolyl-ethanone, as a potential novel antifungal agent.

The rationale for investigating this particular molecule stems from the well-established mechanism of action of azole antifungals, which inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway, and its inhibition leads to the depletion of ergosterol, an essential component of the fungal cell membrane, ultimately resulting in fungal cell death or growth inhibition.[4][5] The unique structural features of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone, combining a benzotriazole nucleus with a p-tolyl ethanone moiety, suggest a potential for favorable interactions with the active site of fungal CYP51.

These application notes are designed to provide researchers with a structured approach to the synthesis, in vitro evaluation, and preliminary safety assessment of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone, thereby facilitating its development as a potential next-generation antifungal therapeutic.

Synthesis of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone

The synthesis of the title compound can be achieved through a nucleophilic substitution reaction between 1H-benzotriazole and 2-bromo-1-(p-tolyl)ethanone. This method is a common and effective way to prepare N-substituted benzotriazole derivatives.[6]

Protocol: Synthesis of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone

Materials:

  • 1H-Benzotriazole

  • 2-bromo-1-(p-tolyl)ethanone

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1H-benzotriazole (1.0 eq) in anhydrous acetone.

  • Addition of Base: To this solution, add potassium carbonate (1.5 eq). The suspension should be stirred vigorously.

  • Addition of Halo-ketone: In a separate flask, dissolve 2-bromo-1-(p-tolyl)ethanone (1.0 eq) in anhydrous acetone. Add this solution dropwise to the stirred suspension of benzotriazole and potassium carbonate at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue. Dissolve the residue in dichloromethane and wash with water (2 x 50 mL) to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-Benzotriazol-1-yl-1-p-tolyl-ethanone.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antifungal Susceptibility Testing

The cornerstone of evaluating a new antifungal candidate is determining its in vitro activity against a panel of clinically relevant fungal pathogens. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Protocol: Broth Microdilution Assay for MIC Determination

Materials:

  • 2-Benzotriazol-1-yl-1-p-tolyl-ethanone (stock solution in DMSO)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. For yeasts, prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. For molds, collect conidia in sterile saline containing a small amount of Tween 20 and adjust the concentration using a hemocytometer.

  • Serial Dilutions: Prepare serial two-fold dilutions of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone in RPMI-1640 medium in the 96-well plates. The final concentration of DMSO should not exceed 1% to avoid solvent-induced growth inhibition.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% for yeasts and ≥80% for molds) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength.

Illustrative Antifungal Activity Data

The following table presents hypothetical MIC values for 2-Benzotriazol-1-yl-1-p-tolyl-ethanone against common fungal pathogens to illustrate the expected data output.

Fungal Species2-Benzotriazol-1-yl-1-p-tolyl-ethanone MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans (ATCC 90028)40.5
Candida glabrata (ATCC 90030)816
Aspergillus fumigatus (ATCC 204305)28
Cryptococcus neoformans (ATCC 90112)44

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Mechanism of Action Studies: Ergosterol Biosynthesis Inhibition

Given the structural similarity of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone to other azole antifungals, it is hypothesized that its primary mechanism of action is the inhibition of ergosterol biosynthesis. This can be investigated by analyzing the sterol composition of fungal cells treated with the compound.

Protocol: Fungal Sterol Analysis

Materials:

  • Fungal cells (Candida albicans)

  • 2-Benzotriazol-1-yl-1-p-tolyl-ethanone

  • Saponification reagent (alcoholic potassium hydroxide)

  • n-Heptane

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Culture and Treatment: Grow Candida albicans in a suitable broth medium to mid-log phase. Treat the cells with a sub-inhibitory concentration of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone (e.g., 0.5 x MIC) for several hours. Include an untreated control.

  • Cell Harvesting and Lysis: Harvest the fungal cells by centrifugation, wash with sterile water, and lyophilize.

  • Saponification and Sterol Extraction: Resuspend the dried cell pellet in the saponification reagent and heat at 80°C for 1 hour. After cooling, extract the non-saponifiable lipids (sterols) with n-heptane.

  • GC-MS Analysis: Evaporate the n-heptane extract to dryness and derivatize the sterols if necessary. Analyze the sterol composition by GC-MS.

  • Data Interpretation: In the treated samples, a decrease in the ergosterol peak and an accumulation of its precursor, lanosterol, would strongly suggest that 2-Benzotriazol-1-yl-1-p-tolyl-ethanone inhibits lanosterol 14α-demethylase.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism of action of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone within the fungal ergosterol biosynthesis pathway.

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by 2-Benzotriazol-1-yl-1-p-tolyl-ethanone Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Cell Lysis Cell Lysis Fungal Cell Membrane->Cell Lysis Disruption Compound 2-Benzotriazol-1-yl- 1-p-tolyl-ethanone Compound->Lanosterol Inhibits CYP51

Caption: Proposed mechanism of action of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone.

Preliminary Safety Assessment: In Vitro Cytotoxicity

A crucial step in the early-stage development of any new drug candidate is to assess its potential toxicity to mammalian cells. A common method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • 2-Benzotriazol-1-yl-1-p-tolyl-ethanone

  • Human cell line (e.g., HeLa or HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the human cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone for 24-48 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Illustrative Cytotoxicity Data

The following table presents hypothetical IC₅₀ values for 2-Benzotriazol-1-yl-1-p-tolyl-ethanone against a human cell line.

Cell Line2-Benzotriazol-1-yl-1-p-tolyl-ethanone IC₅₀ (µM)
HeLa (human cervical cancer)> 100

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. A higher IC₅₀ value indicates lower cytotoxicity and a better selectivity index (IC₅₀ for mammalian cells / MIC for fungal cells).

Experimental Workflow Summary

The following diagram provides a high-level overview of the experimental workflow for the preclinical evaluation of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone.

Workflow Start Start: Identify Lead Compound (2-Benzotriazol-1-yl-1-p-tolyl-ethanone) Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization InVitro In Vitro Antifungal Susceptibility (Broth Microdilution - MIC) Characterization->InVitro MoA Mechanism of Action Studies (Ergosterol Biosynthesis) InVitro->MoA Cytotoxicity In Vitro Cytotoxicity (MTT Assay - IC₅₀) InVitro->Cytotoxicity DataAnalysis Data Analysis & Interpretation MoA->DataAnalysis Cytotoxicity->DataAnalysis GoNoGo Go/No-Go Decision for Further Development DataAnalysis->GoNoGo GoNoGo->Start No-Go (Optimize Structure) End End: Candidate for In Vivo Studies GoNoGo->End Go

Caption: High-level experimental workflow for preclinical evaluation.

Conclusion and Future Directions

The protocols and application notes outlined in this document provide a robust framework for the initial preclinical evaluation of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone as a novel antifungal agent. The successful synthesis and demonstration of potent in vitro antifungal activity, coupled with a favorable safety profile, would establish this compound as a promising lead for further development.

Future studies should focus on expanding the in vitro testing to a broader panel of clinical isolates, including drug-resistant strains. In vivo efficacy studies in animal models of fungal infections, such as a murine model of disseminated candidiasis, will be critical to assess the therapeutic potential of this compound in a physiological setting.[7][8] Furthermore, detailed pharmacokinetic and pharmacodynamic (PK/PD) studies will be necessary to understand its absorption, distribution, metabolism, and excretion (ADME) properties and to establish an optimal dosing regimen. The continued exploration of benzotriazole-based compounds holds significant promise for the discovery of new and effective treatments to combat the growing threat of fungal diseases.

References

  • Wong, S. S. W., Kao, R. Y. T., Yuen, K. Y., Wang, Y., Yang, D., Samaranayake, L. P., & Seneviratne, C. J. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS ONE, 9(1), e85836. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]

  • Dixon, D. M. (1987). In vivo models: evaluating antifungal agents. Methods and Findings in Experimental and Clinical Pharmacology, 9(11), 729–738. [Link]

  • National Committee for Clinical Laboratory Standards. (2002). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Second Edition. M27-A2. National Committee for Clinical Laboratory Standards, Wayne, Pa. (This is a representative citation for CLSI standards, which are periodically updated.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Katritzky, A. R., Lan, X., Yang, J. Z., & Denisko, O. V. (1998). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews, 98(2), 409–548. [Link]

  • Asiri, A. M., Abo-Dya, N. E., Arshad, M. N., & Shafiq, M. (2012). 1-(Benzotriazol-1-yl)-2-bromoethanone. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3179. [Link]

  • Lupine Publishers. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Chemical Science International Journal, 2(1). [Link]

  • Patsnap. (2024). What are Ergosterol biosynthesis inhibitors and how do they work? Patsnap Synapse. [Link]

  • Zarember, K. A., & Malech, H. L. (2010). In-vivo efficiency of the novel azole compounds (ATTAF-1 and ATTAF-2) against systemic candidiasis in a murine model. Mycoses, 54(5), e534-e540. [Link]

  • Jimoh, T. A., Oyewale, A. O., Ibrahim, H., Habila, J. D., & Arthur, D. E. (2023). Some Benzotriazole and Benzimidazole Derivatives as Antifungal Agents for Candida Species: A Molecular Docking Study. Chemistry Africa, 6(1), 383–391. (This is a representative citation, a direct link was not found in the search results).
  • ResearchGate. (n.d.). Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl)-2-(1H-1, 2, 4-triazol-1-yl)-1-ethanone. [Link]

  • StatPearls Publishing. (2024). Antifungal Ergosterol Synthesis Inhibitors. NCBI Bookshelf. [Link]

  • ACS Publications. (2009). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews. [Link]

  • de Oliveira, H. C., da Silva, J. F., & Johann, S. (2018). Anti-Candida albicans Activity of Thiazolylhydrazone Derivatives in Invertebrate and Murine Models. Molecules, 23(12), 3298. [Link]

  • Wikipedia. (n.d.). Ergosterol. [Link]

  • ResearchGate. (n.d.). Mechanisms of action of some antifungal agents used clinically. [Link]

Sources

Application

Application Notes & Protocols: A Guide to the Derivatization of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone for Structure-Activity Relationship (SAR) Studies

Abstract Benzotriazole has been identified as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its structural resemblance to...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzotriazole has been identified as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its structural resemblance to natural purines allows it to interact with a diverse array of biological targets.[1] This guide provides a comprehensive framework for the systematic derivatization of a specific benzotriazole-containing scaffold, 2-Benzotriazol-1-yl-1-p-tolyl-ethanone, to facilitate structure-activity relationship (SAR) studies. We present detailed protocols for the synthesis of the core molecule and subsequent modifications at key positions, including the benzotriazole ring, the ketone moiety, and the p-tolyl group. The overarching goal is to provide researchers, scientists, and drug development professionals with the foundational methodologies to generate a chemical library for screening, enabling the identification of derivatives with optimized potency, selectivity, and pharmacokinetic properties.

Introduction: The Rationale for Derivatization

The benzotriazole moiety is a cornerstone in modern drug discovery, with derivatives demonstrating significant anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5] The parent compound for this study, 2-Benzotriazol-1-yl-1-p-tolyl-ethanone (CAS No. 189343-47-3), serves as an excellent starting point for chemical exploration.[6] Its structure contains multiple sites amenable to chemical modification, each capable of influencing the molecule's interaction with a biological target.

SAR studies are fundamental to medicinal chemistry, systematically altering a lead compound's structure to map the chemical space required for biological activity.[4][7] By generating and testing a library of analogs, researchers can decipher the specific contributions of various functional groups to the molecule's overall efficacy. This guide focuses on three primary vectors for derivatization, as illustrated below.

SAR_Strategy cluster_core Core Scaffold: 2-Benzotriazol-1-yl-1-p-tolyl-ethanone cluster_strategies Derivatization Strategies Core Parent Molecule A Strategy A: Modification of Benzotriazole Ring Core->A Probes electronic and steric effects on the heterocycle B Strategy B: Modification of Ketone Moiety Core->B Investigates role of H-bond acceptor and metabolic stability C Strategy C: Modification of p-Tolyl Group Core->C Examines hydrophobic and π-stacking interactions

Caption: Key derivatization points on the core scaffold.

Synthesis of the Core Scaffold

The foundational step is the reliable synthesis of the parent compound. The protocol below describes a standard N-alkylation of benzotriazole with an α-haloketone.

Protocol 2.1: Synthesis of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone

Principle: This synthesis proceeds via a nucleophilic substitution (SN2) reaction. Benzotriazole is deprotonated by a mild base, potassium carbonate, to form the benzotriazolide anion. This anion then acts as a nucleophile, displacing the bromide from 2-bromo-1-(p-tolyl)ethanone. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to facilitate the reaction.[8] It is important to note that N-alkylation of benzotriazole can yield both N1 and N2 isomers; however, the N1 isomer is generally the major product under these conditions.[9]

Reagents and Materials:

  • Benzotriazole

  • 2-bromo-1-(p-tolyl)ethanone

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • To a solution of benzotriazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the resulting suspension at room temperature for 30 minutes to ensure formation of the benzotriazolide anion.

  • Add 2-bromo-1-(p-tolyl)ethanone (1.05 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc solvent system.

  • Upon completion (typically 4-6 hours, indicated by the disappearance of the starting material), quench the reaction by pouring it into cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure title compound.

Characterization: The final product should be characterized to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10]

Derivatization Strategies and Protocols

The following sections detail protocols for modifying the core scaffold at three distinct regions to build a diverse chemical library for SAR analysis.

Strategy A: Modification of the Benzotriazole Ring

Rationale: Introducing substituents onto the benzene portion of the benzotriazole scaffold allows for the exploration of electronic and steric effects. Halogenation, for example, can introduce new halogen bonding interactions and alter the molecule's lipophilicity and metabolic stability.[11]

Approach: The most direct approach is to begin the synthesis described in Protocol 2.1 with a pre-substituted benzotriazole (e.g., 5-methyl-1H-benzotriazole, 5-chloro-1H-benzotriazole).

Strategy B: Modification of the Ketone Moiety

Rationale: The ketone carbonyl is a critical functional group, often acting as a hydrogen bond acceptor in ligand-receptor interactions. Modifying this group can provide significant insights into its role in binding and can also be a strategy to block metabolic reduction, a common pathway for ketone-containing drugs.[12]

Protocol 3.1: Reduction of Ketone to Secondary Alcohol

Principle: Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces ketones and aldehydes to their corresponding alcohols.[13] This modification removes the carbonyl's π-system and converts a hydrogen bond acceptor into a hydrogen bond donor and acceptor, drastically altering its interaction potential.

Reagents and Materials:

  • 2-Benzotriazol-1-yl-1-p-tolyl-ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dilute Hydrochloric Acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the ketone starting material (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding 1M HCl at 0 °C until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and neutralize with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography if necessary.

Strategy C: Modification of the p-Tolyl Group

Rationale: The p-tolyl group primarily engages in hydrophobic and potential π-π stacking interactions.[11] Replacing the methyl group with other substituents (e.g., methoxy, chloro, trifluoromethyl) allows for a systematic evaluation of how electronic-donating, -withdrawing, and steric properties on this phenyl ring affect biological activity.[14]

Approach: This requires starting the synthesis (Protocol 2.1) with different commercially available or synthesized 2-bromo-acetophenone analogs. For example, using 2-bromo-1-(4-chlorophenyl)ethanone would yield an analog with a chloro substituent instead of the methyl group.

Workflow for SAR Study

A systematic approach is crucial for generating meaningful SAR data. The workflow below outlines the key stages from synthesis to data analysis.

SAR_Workflow Synthesis Synthesis of Core Scaffold (Protocol 2.1) Derivatization Generation of Analog Library (Strategies A, B, C) Synthesis->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Screening Biological Screening (e.g., MIC, IC50 Assays) Purification->Screening Analysis SAR Analysis: Correlate Structure with Activity Screening->Analysis Analysis->Derivatization Iterative Design Optimization Lead Optimization Analysis->Optimization

Caption: General workflow for derivatization and SAR analysis.

Data Presentation for SAR Analysis

To effectively compare the biological activities of the synthesized derivatives, data should be organized in a clear, tabular format. This allows for at-a-glance comparison of how structural modifications impact activity.

Table 1: Hypothetical SAR Data for Synthesized Derivatives

Compound IDModification (Vector)R¹ (Benzotriazole)R² (Carbonyl)R³ (p-Tolyl)Biological Activity (IC₅₀, µM)
Parent -H=O-CH₃10.5
A-1 Strategy A5-Cl=O-CH₃5.2
A-2 Strategy A5-CH₃=O-CH₃12.1
B-1 Strategy BH-OH-CH₃> 50
C-1 Strategy CH=O-Cl2.3
C-2 Strategy CH=O-OCH₃25.8

Interpretation Example: From the hypothetical data in Table 1, one could infer:

  • A chloro group at the 5-position of the benzotriazole ring enhances activity (A-1 vs. Parent).[14]

  • Reduction of the ketone to an alcohol abolishes activity (B-1), suggesting the carbonyl is essential for binding.[13]

  • An electron-withdrawing group on the p-tolyl ring is highly favorable (C-1), while an electron-donating group is detrimental (C-2).[14]

Conclusion

This guide provides a strategic and practical framework for the derivatization of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone to conduct comprehensive SAR studies. The benzotriazole scaffold remains a highly fertile ground for the discovery of novel therapeutic agents.[15] By systematically applying the detailed protocols and employing a logical workflow, researchers can efficiently generate diverse chemical libraries, screen for biological activity, and derive meaningful structure-activity relationships. This process is fundamental to the iterative cycle of drug design and lead optimization, ultimately paving the way for the development of next-generation pharmaceuticals.

References

  • Benchchem. (2025). Benzotriazole: A Versatile Scaffold in Medicinal Chemistry - An In-depth Technical Guide.
  • Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research.
  • Shafi'I, A. M., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences.
  • Carta, A., et al. (2017). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry. Available at: [Link]

  • Taha, M., et al. (2019). Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. Bioorganic Chemistry. Available at: [Link]

  • Kryshchyshyn, A., et al. (2024). N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies. Molecules. Available at: [Link]

  • Le, Z-G., et al. (2010). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. Synthetic Communications. Available at: [Link]

  • Iannazzo, D., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Pharmaceuticals. Available at: [Link]

  • Shi, D-Q., et al. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Medicinal Chemistry. Available at: [Link]

  • Vaghani, H. V., et al. (2022). AN OVERVIEW: MEDICINALLY IMPORTANT HETEROCYCLIC MOIETY BENZOTRIAZOLE. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Kassab, A. E. (2023). Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships. Archiv der Pharmazie. Available at: [Link]

  • Le, Z-G., et al. (2010). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Benchchem. (2025). N-Alkylation of 7-Chloro-1H-benzo[d]triazole: Application Notes and Generalized Protocols.
  • Unspecified Author. (2025). Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl). ResearchGate. Available at: [Link]

  • Fun, H-K., et al. (2009). 2-(1H-Benzotriazol-1-yl)-1-phenylethanol. Acta Crystallographica Section E. Available at: [Link]

  • Unspecified Author. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology. Available at: [Link]

  • Litchfield, J., et al. (2018). Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes. Journal of Medicinal Chemistry. Available at: [Link]

  • Shafi'I, A. M., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. Available at: [Link]

  • Beijing Orgchem Co., Ltd. 2-Benzotriazol-1-yl-1-p-tolyl-ethanone. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone

Welcome to the technical support guide for the purification of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone (CAS 189343-47-3). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ass...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone (CAS 189343-47-3). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity of the target compound. The methodologies described herein are based on established chemical principles and field-proven insights to ensure reliable and reproducible results.

I. Understanding the Compound and Potential Impurities

2-Benzotriazol-1-yl-1-p-tolyl-ethanone is a benzotriazole derivative with a molecular formula of C₁₅H₁₃N₃O and a molecular weight of 251.28 g/mol .[1] Its synthesis can sometimes result in the formation of several impurities that need to be removed to obtain a product of high purity.

Common Impurities May Include:

  • Unreacted Starting Materials: Such as 1H-Benzotriazole and a p-tolyl-ethanone derivative.

  • Isomeric Byproducts: Alkylation of benzotriazole can sometimes yield N-2 substituted isomers in addition to the desired N-1 product.[2]

  • Polymeric or Tarry Byproducts: Diazotization reactions, often used in the synthesis of benzotriazoles, can produce colored, polymeric, or tarry impurities.[3]

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

II. Troubleshooting and Purification Strategies

This section addresses common issues encountered during the purification of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone and provides detailed protocols for effective purification.

Issue 1: Crude product is a dark-colored solid or oil.

Cause: The presence of tarry or polymeric byproducts is a common cause of discoloration in crude benzotriazole derivatives.[3][4] These impurities are often soluble in organic solvents, leading to dark-colored solutions.[4]

Solution:

  • Activated Charcoal Treatment: This is an effective method for removing colored impurities.[3]

    • Protocol:

      • Dissolve the crude product in a suitable solvent (e.g., ethanol, ethylene glycol) at an elevated temperature (e.g., 80-100°C).[4]

      • Add a small amount of activated charcoal (typically 1-5% by weight of the crude product).

      • Stir the mixture at the elevated temperature for 30-60 minutes.[4]

      • Filter the hot solution through a pad of celite to remove the charcoal.

      • Proceed with recrystallization or solvent removal.

  • Acid-Treated Bentonite: For liquid crude products, treatment with acid-treated bentonite can be an effective decolorizing step.[5]

Issue 2: Difficulty in achieving high purity (>99%) by recrystallization.

Cause: Co-crystallization of structurally similar impurities with the desired product can make purification by recrystallization challenging.[3]

Solution:

  • Sequential Recrystallization: Perform multiple recrystallizations from different solvent systems.[3] A good starting point is to test a range of solvents and solvent mixtures to find optimal conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[3]

    • Suggested Solvents for Screening:

      • Ethanol/Water[3]

      • Toluene/Heptane[3]

      • Ethyl Acetate[6]

      • Isopropanol[7]

      • Benzene[8]

  • Column Chromatography: If recrystallization proves ineffective, column chromatography is the preferred method for separating closely related compounds.[2][3]

    • Workflow for Column Chromatography:

      G cluster_0 Column Chromatography Workflow A 1. TLC Analysis: Determine optimal eluent system. Target Rf ~ 0.35 B 2. Column Packing: 'Slurry' or 'Dry Pack' method with Silica Gel or Alumina A->B Informs Packing C 3. Sample Loading: Adsorb crude product onto a small amount of stationary phase B->C D 4. Elution: Start with a low-polarity solvent and gradually increase polarity C->D E 5. Fraction Collection: Collect eluate in separate fractions D->E F 6. Fraction Analysis: Analyze fractions by TLC to identify those containing the pure product E->F G 7. Product Isolation: Combine pure fractions and evaporate the solvent F->G

      Caption: Workflow for purification by column chromatography.

    • Detailed Protocol for Column Chromatography:

      • TLC Analysis: First, run a Thin Layer Chromatography (TLC) of your crude mixture to determine the best solvent system (eluent). A good starting point is a mixture of a non-polar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate). The ideal eluent system will give your desired compound an Rf value of approximately 0.3-0.4.[9][10]

      • Column Preparation: Pack a glass column with silica gel or alumina as the stationary phase. The "slurry" method, where the adsorbent is mixed with the initial eluent before packing, is often preferred to avoid air bubbles.[10]

      • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the column.

      • Elution: Begin eluting with the solvent system determined from your TLC analysis. You can use a gradient elution, gradually increasing the polarity of the solvent (e.g., increasing the percentage of ethyl acetate in hexane), to separate compounds with different polarities.[9]

      • Fraction Collection: Collect the eluting solvent in a series of fractions.

      • Analysis and Isolation: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Benzotriazol-1-yl-1-p-tolyl-ethanone.

Issue 3: Low yield after purification.

Cause: Product loss can occur at various stages, including multiple transfers, incomplete precipitation during recrystallization, or adsorption onto the stationary phase during chromatography.

Solution:

  • Optimize Recrystallization:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.

    • Wash the collected crystals with a small amount of cold solvent to remove surface impurities without dissolving a significant amount of the product.

  • Efficient Chromatography:

    • Ensure proper column packing to avoid channeling, which can lead to poor separation and product loss.

    • Carefully select the eluent to ensure the product does not bind too strongly to the stationary phase.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure 2-Benzotriazol-1-yl-1-p-tolyl-ethanone?

Q2: What are some suitable solvents for dissolving 2-Benzotriazol-1-yl-1-p-tolyl-ethanone?

  • A2: Benzotriazole and its derivatives are generally soluble in alcohols, benzene, toluene, chloroform, and dimethylformamide.[11] For purification, solvents like ethanol, ethyl acetate, and isopropanol have been used for similar compounds.[6][7]

Q3: Can I use distillation for purification?

  • A3: While vacuum distillation can be used for some benzotriazole derivatives, it is generally more suitable for liquid or low-melting solids.[5][8] For a solid compound like 2-Benzotriazol-1-yl-1-p-tolyl-ethanone, recrystallization and column chromatography are typically more effective.

Q4: How can I confirm the purity of my final product?

  • A4: Purity can be assessed using several analytical techniques:

    • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate eluent is a good indication of purity.

    • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.

    • Spectroscopic Methods: ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify impurities.

    • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine purity with high accuracy.[12][13][14]

IV. Data Summary

Purification MethodKey ParametersAdvantagesDisadvantages
Recrystallization Solvent selection, Cooling rateSimple, cost-effective, good for removing bulk impurities.May not be effective for separating closely related impurities, potential for product loss.
Column Chromatography Stationary phase (Silica/Alumina), Eluent systemHigh resolving power, effective for separating complex mixtures.More time-consuming and requires more solvent than recrystallization.
Activated Charcoal Treatment Temperature, Amount of charcoalExcellent for removing colored impurities.Can adsorb some of the desired product, leading to lower yields.

V. Logical Flow for Purification Strategy

G cluster_0 Purification Decision Tree Start Crude Product A Is the product highly colored? Start->A B Yes A->B C No A->C D Activated Charcoal Treatment B->D Decolorize E Recrystallization C->E D->E F Is the product pure by TLC/NMR? E->F G Yes F->G H No F->H End Pure Product G->End I Column Chromatography H->I Further Purification I->End

Caption: Decision tree for selecting the appropriate purification method.

VI. References

  • Technical Support Center: Purification of 7-chloro-5-methyl-1H-benzotriazole - Benchchem. (n.d.). Retrieved from

  • 1,2,3-benzotriazole - Organic Syntheses Procedure. (n.d.). Retrieved from

  • Benzotriazole and Tolyltriazole. (2013). Danish Environmental Protection Agency. Retrieved from

  • 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone. (n.d.). PubChem. Retrieved from

  • 2-(1H-Benzotriazol-1-yl)-1-(furan-2-yl)ethanol. (n.d.). National Center for Biotechnology Information. Retrieved from

  • 2-(1H-Benzotriazol-1-yl)-1-phenylethanol. (n.d.). National Center for Biotechnology Information. Retrieved from

  • Method for purification of benzotriazole derivative. (2007). Google Patents. Retrieved from

  • Purification of benzotriazole. (1967). Google Patents. Retrieved from

  • Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl). (n.d.). ResearchGate. Retrieved from

  • 2-Benzotriazol-1-yl-1-p-tolyl-ethanone - CAS:189343-47-3. (n.d.). 北京欣恒研科技有限公司. Retrieved from

  • Preparation of various enantiomerically pure (benzotriazol-1-yl)- and (benzotriazol-2-yl)-alkan-2-ols. (n.d.). ResearchGate. Retrieved from

  • 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone. (n.d.). National Center for Biotechnology Information. Retrieved from

  • Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. (2018). ResearchGate. Retrieved from

  • Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. (n.d.). Aroon Chande. Retrieved from

  • 2.4A: Macroscale Columns. (2024). Chemistry LibreTexts. Retrieved from

  • 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol. (n.d.). Sigma-Aldrich. Retrieved from

  • Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (n.d.). PubMed. Retrieved from

  • 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol. (n.d.). Sigma-Aldrich. Retrieved from

  • Separation of 1,2,3-Benzotriazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from

  • 3-(1H-Benzotriazol-1-yl)-2-bromo-1-o-tolylpropan-1-one. (2007). ResearchGate. Retrieved from

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Optimization

Common side products in the synthesis of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone and their removal

A Specialist Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support guide for the synthesis of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone. As a Senior Application Sci...

Author: BenchChem Technical Support Team. Date: January 2026

A Specialist Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide for the synthesis of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your synthetic procedures. This guide addresses the most common challenges encountered in this synthesis, focusing on the formation of isomeric side products and their effective removal to achieve high purity of the target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, providing causal explanations and actionable solutions.

Issue 1: My TLC analysis shows two major spots with very similar Rf values, leading to poor yield of the desired product.

Question: What are these two spots, and why is my yield of the target compound compromised?

Answer: This is the most common issue in this synthesis and points to a lack of regioselectivity during the N-alkylation reaction. The two spots are almost certainly the desired N1-isomer (2-Benzotriazol-1-yl-1-p-tolyl-ethanone) and the undesired N2-isomer (2-(2H-Benzotriazol-2-yl)-1-p-tolyl-ethanone).

  • Causality (The "Why"): 1H-Benzotriazole is an ambident nucleophile, meaning it has two potential sites for alkylation: the N1 and N2 atoms of the triazole ring.[1] Both nitrogen atoms have lone pairs of electrons and can attack the electrophilic carbon of 2-bromo-1-p-tolyl-ethanone. The formation of a mixture of N1 and N2 alkylated products is a well-documented challenge in benzotriazole chemistry, with the ratio of products being highly dependent on reaction conditions.[1][2] While N1-alkylation is often favored, significant formation of the N2-isomer directly consumes your starting material and complicates purification, thus reducing the isolated yield of your target compound.

  • Authoritative Grounding: The regioselectivity of benzotriazole alkylation has been the subject of extensive study. While many traditional methods yield mixtures, specialized catalytic systems using rhodium or iridium have been developed to achieve high selectivity for either the N1 or N2 position, highlighting the inherent challenge of controlling the reaction outcome.[3][4]

  • Solutions & Protocol Adjustments:

    • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can stabilize the transition state leading to the N1-product.

    • Base Selection: Using a milder, heterogeneous base like potassium carbonate (K₂CO₃) instead of strong, soluble bases like sodium hydride (NaH) can favor N1-alkylation. Strong bases can deprotonate benzotriazole to form the benzotriazolide anion, which may have different reactivity profiles at N1 and N2.

    • Temperature Control: Running the reaction at room temperature or slightly elevated temperatures (40-50 °C) is often sufficient. Higher temperatures can sometimes decrease selectivity.

Issue 2: My final product appears oily or fails to crystallize, and NMR analysis shows broad signals.

Question: Even after column chromatography, my product is not a clean solid. What could be the cause?

Answer: This issue often points to the presence of residual starting materials or tarry impurities formed during the reaction.

  • Causality (The "Why"):

    • Hydrolysis: The starting material, 2-bromo-1-p-tolyl-ethanone, is a reactive α-haloketone. If there is moisture in your reagents or solvent, it can hydrolyze to 2-hydroxy-1-(p-tolyl)ethanone, which can undergo further reactions.

    • Tarry Byproducts: The synthesis of benzotriazole itself from o-phenylenediamine can produce dark, tarry impurities.[5] If the starting benzotriazole is of low purity, these impurities can carry through the reaction.

    • Excess Base: Using a large excess of a strong base can promote side reactions, including the self-condensation of the ketone starting material.

  • Solutions & Protocol Adjustments:

    • Ensure Anhydrous Conditions: Use freshly dried solvents and ensure your glassware is oven-dried. Store hygroscopic reagents like potassium carbonate in a desiccator.

    • Purify Starting Materials: If you suspect your 1H-benzotriazole is impure, it can be purified by recrystallization from benzene or by distillation under reduced pressure.[6]

    • Stoichiometry Control: Use a modest excess of the base (e.g., 1.2-1.5 equivalents) to ensure the reaction proceeds without promoting excessive side reactions.

    • Aqueous Work-up: A thorough aqueous work-up after the reaction is complete is crucial. Washing the organic layer with water will remove unreacted benzotriazole and inorganic salts. A wash with a mild acid (e.g., dilute HCl) can help remove any remaining basic impurities, and a final brine wash will help break any emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the best method to separate the N1 and N2 isomers of 2-Benzotriazol-yl-1-p-tolyl-ethanone?

A1: Flash column chromatography on silica gel is the most reliable method. The two isomers have slightly different polarities, which is usually sufficient for separation.

  • Expertise & Experience: A gradient elution system is highly recommended. Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate). The less polar isomer will elute first. Monitor the fractions carefully using TLC.

Q2: How can I structurally confirm that I have isolated the correct N1-isomer?

A2: A combination of spectroscopic techniques is required.

  • ¹H NMR Spectroscopy: The key difference lies in the chemical shifts of the protons on the benzotriazole ring. The N1-isomer has a C₂ axis of symmetry, leading to a more complex splitting pattern for the four aromatic protons on the benzo ring. The N2-isomer has a higher degree of symmetry, often resulting in two distinct signals for these protons.

  • ¹³C NMR Spectroscopy: Similar to ¹H NMR, the symmetry differences between the N1 and N2 isomers will result in a different number of signals for the carbons of the benzotriazole ring.

  • X-ray Crystallography: If you can grow a suitable single crystal, this method provides unambiguous proof of the structure and connectivity.[7][8]

Q3: Are there any specific safety concerns for this reaction?

A3: Yes.

  • 2-bromo-1-p-tolyl-ethanone: This is a lachrymator (causes tearing) and an irritant. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

  • 1H-Benzotriazole: This compound can be explosive when heated under confinement. Avoid heating it as a dry solid. It is also an irritant.

  • Solvents: Common solvents like DMF and acetonitrile are flammable and have associated toxicities. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Visualizing the Chemistry

Reaction Pathway: The N1 vs. N2 Challenge

The core challenge of this synthesis is controlling which nitrogen atom of the benzotriazole ring acts as the nucleophile.

Caption: Regioselectivity in the alkylation of 1H-benzotriazole.

Purification Workflow: From Crude Mixture to Pure Product

A systematic approach is essential for isolating the desired product.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (Water, Brine) start->workup extract Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extract dry Dry & Concentrate extract->dry tlc TLC Analysis of Crude Oil/Solid dry->tlc decision Assess Purity tlc->decision column Flash Column Chromatography decision->column Isomers or multiple impurities present recryst Recrystallization decision->recryst One major product, minor impurities pure Pure Product (Verify by NMR, MP) decision->pure Product is pure column->pure recryst->pure

Caption: Step-by-step workflow for the purification of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-Benzotriazol-1-yl-1-p-tolyl-ethanoneC₁₅H₁₃N₃O251.28189343-47-3[11]
2-bromo-1-p-tolyl-ethanoneC₉H₉BrO213.07619-41-0[9][10][12]
1H-BenzotriazoleC₆H₅N₃119.1295-14-7

Detailed Protocol: Isomer Separation by Column Chromatography

This protocol provides a self-validating system for achieving high purity.

  • Column Preparation:

    • Select a glass column appropriate for the amount of crude material (typically a 50-100:1 ratio of silica to crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pack the column, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (like acetone or DCM), adding the silica, and evaporating the solvent completely.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase, collecting fractions.

    • Monitor the elution process using TLC. Spot every few fractions on a TLC plate.

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the more polar compounds. The N1 and N2 isomers will likely elute close to each other.

  • Analysis and Pooling:

    • Develop the TLC plates and visualize the spots (e.g., under a UV lamp).

    • Identify the fractions containing the pure desired isomer.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

References

  • Tang, S., Yu, J., Shao, Y., & Sun, J. (2020). Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers.
  • Li, Y., et al. (2021). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. [Link]

  • Tang, S., et al. (2020). Scandium-catalyzed highly selective N 2 -alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers. [Link]

  • Li, Y., et al. (2021). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry.
  • Tang, S., et al. (2018). Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. Angewandte Chemie International Edition. [Link]

  • Corsi, S. R., et al. (2020). Benzotriazole concentrations in airport runoff are reduced following changes in airport deicer formulations. Environmental Toxicology and Chemistry.
  • Özel Güven, N., et al. (2009). 2-(1H-Benzotriazol-1-yl)-1-phenylethanol. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • van der Zaan, B., et al. (2019).
  • Wu, F., et al. (2010). Benzotriazole removal from water by Zn-Al-O binary metal oxide adsorbent: behavior, kinetics and mechanism. Journal of Hazardous Materials. [Link]

  • Taho, A. N., et al. (2009). 2-(1H-Benzotriazol-1-yl)-1-(furan-2-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Damschroder, R. E., & Peterson, W. D. (1941). 1,2,3-Benzotriazole. Organic Syntheses. [Link]

  • Wikipedia. Benzotriazole. [Link]

  • Fruk, L., et al. (2020).
  • ResearchGate. (2014). Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl). [Link]

  • Akkurt, M., et al. (2012). 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Al-Hadedi, A. A. M., et al. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Advances. [Link]

  • Oakwood Chemical. 2-Bromo-1-(p-tolyl)ethanone. [Link]

  • Beijing Think-All Technology Co.,Ltd. 2-Benzotriazol-1-yl-1-p-tolyl-ethanone. [Link]

  • Monbaliu, J. C. M. (Ed.). (2016).
  • Ciba Specialty Chemicals Corporation. (2003). Processes for the preparation of benzotriazole UV absorbers.
  • Geigy, J. R. (1967). Purification of benzotriazole.
  • ResearchGate. (2001). Preparation of various enantiomerically pure (benzotriazol-1-yl)- and (benzotriazol-2-yl)-alkan-2-ols. [Link]

Sources

Troubleshooting

Stability issues of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone in different solvents

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Benzotriazol-1-yl-1-p-tolyl-ethanone. This guide is designed to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Benzotriazol-1-yl-1-p-tolyl-ethanone. This guide is designed to provide in-depth technical assistance and troubleshooting for stability issues that may be encountered during your experiments. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity of your research.

Introduction to 2-Benzotriazol-1-yl-1-p-tolyl-ethanone and its Stability Concerns

2-Benzotriazol-1-yl-1-p-tolyl-ethanone is a versatile intermediate in organic synthesis, valued for the reactive nature of the benzotriazole leaving group.[1] However, this reactivity also presents stability challenges, particularly in solution. Understanding the factors that influence the stability of this compound is critical for developing robust synthetic protocols, ensuring accurate analytical measurements, and maintaining the integrity of stock solutions. This guide will walk you through potential stability issues in various solvents and provide practical solutions.

Troubleshooting Guide: Common Stability-Related Observations

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Problem 1: I observe a gradual decrease in the concentration of my 2-Benzotriazol-1-yl-1-p-tolyl-ethanone stock solution in methanol over time, even when stored at low temperatures.

  • Likely Cause: Solvolysis, specifically methanolysis. Polar protic solvents like methanol can act as nucleophiles and attack the electrophilic carbonyl carbon of the ethanone. The benzotriazole anion is a good leaving group, facilitating this reaction. This results in the formation of methyl 4-methylbenzoate and benzotriazole.

  • Causality Explained: The lone pair of electrons on the oxygen atom of methanol initiates a nucleophilic attack on the carbonyl carbon. This is often the rate-determining step. The presence of a good leaving group (benzotriazole) and the polar nature of the solvent which stabilizes the transition state, drives the reaction forward.

  • Solution:

    • Solvent Selection: For long-term storage, switch to a polar aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents lack acidic protons and are less nucleophilic, thus significantly slowing down the rate of solvolysis.[2][3]

    • Short-Term Use: If methanol must be used as a solvent for a reaction, prepare the solution immediately before use and keep it at a low temperature to minimize degradation.

    • pH Control: Ensure the methanolic solution is not acidic or basic, as both conditions can catalyze the solvolysis reaction.

Problem 2: When I use an aqueous buffer to dissolve my compound for a biological assay, I see the appearance of new, more polar peaks in my HPLC chromatogram.

  • Likely Cause: Hydrolysis. Water is a nucleophile that can react with 2-Benzotriazol-1-yl-1-p-tolyl-ethanone, leading to the cleavage of the N-C bond and the formation of p-toluic acid and benzotriazole.[4]

  • Causality Explained: Similar to methanolysis, the hydrolysis reaction is a nucleophilic acyl substitution. The rate of hydrolysis is highly dependent on the pH of the aqueous solution. Both acidic and basic conditions can catalyze this reaction.

  • Solution:

    • pH Optimization: If possible, conduct your experiments at a neutral pH (around 7) to minimize the rate of hydrolysis. Perform a pH stability profile to determine the pH at which the compound is most stable.

    • Co-solvent: If the compound's solubility is an issue, consider using a co-solvent system with a minimal amount of a polar aprotic organic solvent like DMSO or ACN mixed with the aqueous buffer.

    • Temperature Control: Keep the aqueous solution at a low temperature throughout the experiment to reduce the rate of hydrolysis.

Problem 3: My reaction mixture in dichloromethane (DCM) turns yellow/brown upon prolonged stirring or exposure to light.

  • Likely Cause: Photodegradation or reaction with acidic impurities in the solvent. Benzotriazole derivatives can be susceptible to photodegradation.[5][6] Additionally, unstabilized or aged halogenated solvents like DCM can contain acidic impurities (e.g., HCl) which can catalyze degradation pathways.

  • Causality Explained: UV light can provide the energy to promote electrons to higher energy states, leading to bond cleavage and the formation of colored degradation products. Acidic impurities can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by trace nucleophiles.

  • Solution:

    • Protect from Light: Conduct experiments in amber glassware or cover the reaction vessel with aluminum foil to protect it from light.

    • Use Stabilized Solvents: Use freshly opened, high-purity, stabilized grades of halogenated solvents. Consider passing the solvent through a plug of basic alumina to remove acidic impurities before use.

    • Inert Atmosphere: If oxidative degradation is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for long-term storage of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone?

For long-term storage in solution, a high-purity polar aprotic solvent such as acetonitrile (ACN) or anhydrous dimethylformamide (DMF) is recommended. These solvents are less likely to participate in solvolysis reactions.[2][3] For crystalline material, storage in a cool, dark, and dry place is optimal.

Q2: How does solvent polarity affect the stability of this compound?

Solvent polarity can significantly influence the rate of degradation.

  • Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can act as nucleophiles, leading to solvolysis or hydrolysis. Their ability to form hydrogen bonds can also stabilize the transition state of these degradation reactions, thereby increasing the rate.[7]

  • Polar Aprotic Solvents (e.g., ACN, DMF, DMSO): These solvents are generally preferred as they are less nucleophilic and do not have acidic protons to donate, thus minimizing solvolysis.[2][3]

  • Non-polar Aprotic Solvents (e.g., hexane, toluene): While these solvents will not cause solvolysis, the solubility of the compound may be limited.

Q3: How can I monitor the stability of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone in my experiments?

The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone at a concentration of 1 mg/mL in acetonitrile.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve a known amount in acetonitrile for analysis.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a specified duration.

3. Sample Analysis:

  • At various time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined from a UV spectrum, likely around 254 nm).

3. Method Validation:

  • Inject the stressed samples to ensure that all degradation products are well-resolved from the parent peak and from each other.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11]

Data Presentation

Table 1: Hypothetical Stability of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone in Different Solvents at 25°C over 48 hours.

SolventType% Remaining after 24h% Remaining after 48hMajor Degradation Product
MethanolPolar Protic85%72%Methyl 4-methylbenzoate
Water (pH 7)Polar Protic92%85%p-Toluic acid
AcetonitrilePolar Aprotic>99%>99%Not Detected
DichloromethaneNon-polar Aprotic>99%>99%Not Detected

Visualizations

Degradation_Pathway Compound 2-Benzotriazol-1-yl- 1-p-tolyl-ethanone Methanolysis_Products Methyl 4-methylbenzoate + Benzotriazole Compound->Methanolysis_Products Methanol (Solvolysis) Hydrolysis_Products p-Toluic acid + Benzotriazole Compound->Hydrolysis_Products Water (Hydrolysis)

Caption: Potential degradation pathways in protic solvents.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stock->Stress Dilute Neutralize and Dilute Samples Stress->Dilute HPLC HPLC Analysis (Stability-Indicating Method) Dilute->HPLC Data Data Interpretation (Peak Purity, Degradation Profile) HPLC->Data

Caption: Workflow for a forced degradation study.

References

  • Bai, J., Li, S., Zhu, R., Li, Y., & Li, W. (2023). B2(OH)4-Mediated Reductive Transamidation of N-Acyl Benzotriazoles with Nitro Compounds En Route to Aqueous Amide Synthesis. The Journal of Organic Chemistry, 88(6), 3714–3723. Available at: [Link]

  • Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210–8213. Available at: [Link]

  • Katritzky, A. R., Kirichenko, N., & Rogovoy, B. V. (2003). Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles. Synthesis, 2003(18), 2777–2780. Available at: [Link]

  • Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Available at: [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(6), 224-233. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]

  • Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International, 33(6), 322-331. Available at: [Link]

  • Agilent Technologies. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Available at: [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24(4), 1-14.
  • Sharma, G., & Saini, V. (2016). Forced degradation studies. Journal of Analytical and Pharmaceutical Research, 3(6), 387-390. Available at: [Link]

  • Kumar, V., & Kumar, P. (2012). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Drug Delivery and Therapeutics, 2(3).
  • Pereira, T. H. P., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Molecules, 24(16), 2879. Available at: [Link]

  • Katritzky, A. R., et al. (2003). Facile N-derivatization of alpha-amino esters and amides via benzotriazolylmethyl derivatives. The Journal of Organic Chemistry, 68(23), 9088-92. Available at: [Link]

  • Katritzky, A. R., Zhang, Y., & Singh, S. K. (2003). Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles. Synthesis, 2003(18), 2777-2780.
  • Krygowski, T. M., & Cyrański, M. K. (2001). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. The Journal of Physical Chemistry A, 105(48), 10805-10811.
  • Pluta, K., & Szustak, E. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 6(11), 7488-7500.
  • Ernst, J. B., & Keffeler, E. C. (2014). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology-Plant, 50(5), 629-635.
  • Asiri, A. M., et al. (2012). 1-(Benzotriazol-1-yl)-2-bromoethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3179.
  • Asiri, A. M., et al. (2012). 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-meth-oxy-phen-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3221.
  • Zhang, Y.-X., & Shi, Z.-Q. (2009). 2-(1H-Benzotriazol-1-yl)acetohydrazide.
  • Gnaim, J. M., & Shabat, D. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Chemical Science, 14(28), 7575-7589.
  • Wolszczak, M., et al. (2022).
  • Pereira, T. H. P., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin.
  • Kumar, A., & El-Faham, A. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers.
  • Li, K., et al. (2021). Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: kinetics, mechanisms, products and toxicology. Environmental Science: Water Research & Technology, 7(5), 875-885.
  • Krygowski, T. M., & Cyrański, M. K. (2001). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. The Journal of Physical Chemistry A, 105(48), 10805-10811.
  • Pluta, K., & Szustak, E. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 6(11), 7488-7500.
  • Ernst, J. B., & Keffeler, E. C. (2014). Stability of adenine-based cytokinins in aqueous solution. PubMed.
  • Asiri, A. M., et al. (2012). 1-(Benzotriazol-1-yl)-2-bromoethanone. PubMed.
  • Asiri, A. M., et al. (2012). 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-meth-oxy-phen-yl)ethanone. PubMed.
  • Zhang, Y.-X., & Shi, Z.-Q. (2009). 2-(1H-Benzotriazol-1-yl)acetohydrazide.

Sources

Optimization

Technical Support Center: Interpreting Complex NMR Spectra of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone

Welcome to the technical support center for the analysis of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone NMR spectra. This guide is designed for researchers, scientists, and drug development professionals who may encounter cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone NMR spectra. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the nuanced NMR data of this molecule. Here, we provide troubleshooting guidance and frequently asked questions to navigate the complexities arising from its unique structural features.

Section 1: Troubleshooting Guide

This section addresses specific issues that can arise during the acquisition and interpretation of the NMR spectra for 2-Benzotriazol-1-yl-1-p-tolyl-ethanone.

Question 1: Why does the methylene proton (CH2) signal appear as a complex multiplet or two distinct signals instead of a simple singlet?

Answer:

The observation of a complex multiplet or two separate signals for the methylene protons is a common point of confusion. This complexity arises from the phenomenon of diastereotopicity, which is a result of restricted rotation around the N-CH2 bond at room temperature.[1][2]

Causality and Experimental Choices:

  • Restricted Rotation: The benzotriazole moiety is a bulky group, and its rotation around the single bond connecting it to the methylene group is hindered.[1][2] This restricted rotation, on the NMR timescale, makes the two methylene protons chemically non-equivalent.

  • Chiral Environment: Although the molecule itself is not chiral, the prochiral center at the carbonyl carbon, coupled with the restricted rotation, creates a chiral-like environment for the adjacent methylene protons. This causes them to be diastereotopic, meaning they reside in different chemical environments and thus have different chemical shifts.

  • Coupling: These non-equivalent protons will not only have different chemical shifts but can also exhibit geminal coupling to each other, resulting in a pair of doublets (an AX system) or more complex patterns if there is further coupling.

Troubleshooting Protocol:

  • Variable Temperature (VT) NMR: To confirm that restricted rotation is the cause of the complex signal, acquiring a series of ¹H NMR spectra at elevated temperatures is the definitive experiment.[3]

    • Procedure:

      • Prepare a sample of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone in a suitable high-boiling deuterated solvent (e.g., DMSO-d₆ or toluene-d₈).

      • Acquire a standard ¹H NMR spectrum at room temperature.

      • Incrementally increase the temperature of the NMR probe (e.g., in 10-15 °C steps) and acquire a spectrum at each temperature.

    • Expected Outcome: As the temperature increases, the rate of rotation around the N-CH2 bond will increase. At a sufficiently high temperature (the coalescence temperature), the two distinct signals for the methylene protons will broaden, merge, and eventually sharpen into a single singlet. This is because the rapid rotation averages out the chemical environments of the two protons on the NMR timescale.

Diagram of Rotational Isomers:

Caption: Restricted rotation leads to distinct chemical environments for Ha and Hb.

Question 2: The aromatic region of the ¹H NMR spectrum is overcrowded and difficult to assign. How can I resolve and assign these signals?

Answer:

The aromatic region of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone contains signals from both the benzotriazole and the p-tolyl rings, leading to a complex and overlapping pattern.

Causality and Experimental Choices:

  • Signal Overlap: The chemical shifts of the protons on both aromatic systems can fall within a similar range, typically between 7.0 and 8.5 ppm, causing significant overlap.

  • Complex Coupling: The protons on the benzotriazole ring form a complex spin system, and the protons on the p-tolyl ring exhibit characteristic ortho and meta couplings.

Troubleshooting Protocol:

  • 2D NMR Spectroscopy: To unambiguously assign the aromatic protons, a combination of 2D NMR experiments is highly recommended.

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It will help to identify which protons are coupled to each other within the same aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. This is crucial for assigning the proton signals based on the more dispersed ¹³C chemical shifts.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the different fragments of the molecule, for instance, correlating the methylene protons to the carbonyl carbon and the carbons of the benzotriazole ring.

  • Solvent Effects: Acquiring the spectrum in a different deuterated solvent can sometimes induce differential shifts in the proton resonances, potentially resolving some of the overlap.[3] For example, switching from CDCl₃ to benzene-d₆ can often provide a more dispersed spectrum.

Data Presentation: Expected Aromatic Proton and Carbon Chemical Shifts

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Benzotriazole Protons 7.5 - 8.2110 - 145
p-Tolyl Protons (ortho to carbonyl) ~7.9~129
p-Tolyl Protons (meta to carbonyl) ~7.3~129
p-Tolyl Methyl Protons ~2.4~21
**Methylene Protons (CH₂) **5.0 - 6.0 (can be two signals)~50
Carbonyl Carbon (C=O) -~195

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.[4][5]

Question 3: My sample appears pure by other analytical methods (e.g., LC-MS, TLC), but the NMR spectrum shows broad peaks. What could be the cause?

Answer:

Broad peaks in the NMR spectrum of an otherwise pure sample can be indicative of several factors.

Causality and Experimental Choices:

  • Intermediate Exchange: The restricted rotation discussed in Question 1 can lead to peak broadening if the rate of rotation is on the same timescale as the NMR experiment (intermediate exchange). This is often observed at temperatures between the slow and fast exchange regimes.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic impurities can cause significant line broadening.

  • Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad peaks. This is a common instrumental issue.

  • Sample Concentration: Very high sample concentrations can lead to increased viscosity and aggregation, resulting in broader lines.

Troubleshooting Protocol:

  • Re-shim the Spectrometer: This should always be the first step to rule out instrumental issues.

  • Check for Paramagnetic Species: If there is a suspicion of metal contamination from a previous reaction step, consider treating the sample with a chelating agent or filtering it through a small plug of silica gel.

  • Vary the Sample Concentration: Acquire spectra at different concentrations to see if the line broadening is concentration-dependent.

  • Acquire a Spectrum at a Different Temperature: As mentioned before, if intermediate exchange is the cause, changing the temperature will move the system into either the slow or fast exchange regime, resulting in sharper peaks.[3]

Section 2: Frequently Asked Questions (FAQs)

What are the key structural features of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone that influence its NMR spectrum?

The molecule possesses several key features:

  • An asymmetric ketone with a p-tolyl group on one side and a methylene-benzotriazole group on the other.

  • A benzotriazole ring system , which is a planar aromatic heterocycle.

  • A p-tolyl group , which is a substituted benzene ring.

  • A methylene bridge connecting the benzotriazole and carbonyl groups.

The steric bulk and electronic properties of these groups, along with the potential for restricted rotation, are the primary determinants of the spectrum's complexity.

How can I differentiate between the N1 and N2 isomers of the benzotriazole substitution?

The reaction of benzotriazole can sometimes lead to substitution at either the N1 or N2 position. While the ¹H NMR spectra of the two isomers may be subtly different, ¹³C NMR is often more definitive. The chemical shifts of the carbons in the benzotriazole ring are sensitive to the point of attachment. In many cases, 2D NMR experiments like HMBC can help to establish the connectivity and confirm the N1 substitution pattern.

Are there any specific safety precautions to consider when handling 2-Benzotriazol-1-yl-1-p-tolyl-ethanone and deuterated solvents?

Yes, always follow standard laboratory safety procedures.

  • Handle 2-Benzotriazol-1-yl-1-p-tolyl-ethanone in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Deuterated solvents are flammable and can be toxic. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for both the compound and the solvents before use.

Diagram of the Experimental Workflow for NMR Analysis:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Troubleshooting A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire 1D ¹H Spectrum E->F G Acquire 1D ¹³C Spectrum F->G H Acquire 2D Spectra (COSY, HSQC, HMBC) G->H I Process Spectra (Fourier Transform, Phasing, Baseline Correction) H->I J Integrate and Peak Pick I->J K Assign Signals J->K L Interpret Data K->L M Complex Multiplets? L->M N Broad Peaks? L->N O Overlapping Signals? L->O P Run VT-NMR M->P If yes Q Re-shim, Check Concentration N->Q If yes R Run 2D NMR, Change Solvent O->R If yes P->L Q->L R->L

Caption: A typical workflow for acquiring and interpreting NMR spectra.

References

  • Asian Journal of Chemistry. NMR and IR Studies of Some Metal Complexes of 6-Substituted -1- Hydroxy-1,2,3-Benzotriazoles. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]

  • YouTube. Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. Available from: [Link]

  • National Center for Biotechnology Information. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. Available from: [Link]

  • Nanalysis. Using NMR to observe the restricted rotation in amide bonds. Available from: [Link]

  • YouTube. Restricted Rotation or Hindered Rotation in NMR Spectroscopy By Dr S M Khetre. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • National Center for Biotechnology Information. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Available from: [Link]

  • National Center for Biotechnology Information. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Refinement of Crystallization Techniques for 2-Benzotriazol-1-yl-1-p-tolyl-ethanone

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, practical advice for the successful crystallization of 2-...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, practical advice for the successful crystallization of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone. Moving beyond simple protocols, we delve into the causality behind experimental choices to empower you to troubleshoot and refine your purification processes effectively.

Compound Properties & Crystallization Profile

Understanding the physicochemical properties of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone is the foundation for developing a robust crystallization protocol. The molecule's structure dictates its interaction with various solvents.

  • Benzotriazole Moiety : This planar, heterocyclic system is capable of engaging in π-π stacking interactions and acting as a weak hydrogen bond acceptor.[1][2]

  • p-Tolyl Ketone Group : The aromatic ketone portion contributes to the molecule's overall moderate polarity and provides a rigid backbone. Aromatic ketones often crystallize well from solvents like toluene or solvent mixtures like hexane/acetone.[3][4]

This combination of a polarizable, H-bond accepting group and a larger, non-polar aromatic system suggests that a solvent of intermediate polarity or a binary solvent system will be most effective.

PropertyValueSource
Molecular Formula C₁₅H₁₃N₃O[5]
Molecular Weight 251.28 g/mol [5]
General Class Aromatic KetoneN/A
Predicted Solubility Low in water, soluble in common organic solvents[3][6]
Recommended Starting Protocol: Single-Solvent Recrystallization

Based on literature for structurally similar compounds, ethyl acetate is an excellent starting point.[7] This protocol is designed to be a self-validating system; success or failure at each step provides clear diagnostic information.

Objective: To obtain high-purity crystals by dissolving the compound in a minimum amount of hot solvent and allowing it to slowly cool.

Methodology:

  • Solvent Selection & Initial Dissolution :

    • Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.

    • Add a magnetic stir bar and a small volume of ethyl acetate (e.g., 5 mL).

    • Gently heat the mixture on a hot plate with stirring. The principle is that most substances are more soluble in a hot solvent than a cold one.[8]

  • Achieving Saturation :

    • Continue adding ethyl acetate dropwise to the boiling solution until the solid just dissolves completely. Causality : Using the absolute minimum amount of hot solvent is critical for maximizing yield, as this ensures the solution will become supersaturated upon cooling.[6] Avoid adding a large excess, which will keep the product in the mother liquor.[9]

  • Decolorization (Optional) :

    • If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount (spatula tip) of activated charcoal.

    • Re-heat the mixture to boiling for 2-3 minutes. Causality : Charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.[10]

  • Hot Gravity Filtration :

    • If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration into a clean, pre-warmed flask to remove them. Causality : This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[11]

  • Slow Cooling & Crystallization :

    • Cover the flask containing the clear, saturated solution with a watch glass.

    • Allow the flask to cool slowly and undisturbed on the benchtop to room temperature. Causality : Slow cooling is paramount. It allows the crystal lattice to form in an orderly manner, excluding impurities. Rapid cooling traps impurities and often results in the formation of small, impure crystals or powders.[9][12]

    • Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[12]

  • Isolation and Drying :

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethyl acetate to remove any adhering mother liquor. Causality : Using ice-cold solvent for the wash minimizes the redissolving of your purified product.[6]

    • Continue to draw air through the filter cake for several minutes to partially dry the crystals, then transfer them to a watch glass for final drying.

Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone.

Q1: My compound won't crystallize, even after cooling in an ice bath. What should I do?

A1: This is a classic sign that your solution is not supersaturated. There are several sequential steps to induce crystallization:

  • Problem Diagnosis : Too much solvent was likely added during the dissolution step.[9]

  • Solution Workflow :

    • Scratch the Flask : Use a glass rod to scratch the inner surface of the flask at the air-liquid interface. This creates microscopic imperfections that serve as nucleation sites for crystal growth.[9][12]

    • Add a Seed Crystal : If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for further crystal growth.[9]

    • Reduce Solvent Volume : Gently heat the solution and boil off a portion of the solvent to increase the concentration of your compound. Allow it to cool slowly again.[9]

    • Lower the Temperature : If using an ice bath, a dry ice/acetone bath can be used to reach lower temperatures, further decreasing solubility, but this should be a last resort as it can cause rapid precipitation.[11]

Q2: The solid "crashed out" of solution immediately as a fine powder. How can I get better crystals?

A2: This indicates that the solution was too concentrated or cooled too quickly. Rapid precipitation traps impurities and is undesirable for purification.[9]

  • Problem Diagnosis : The rate of nucleation far exceeded the rate of crystal growth.

  • Solution Workflow :

    • Re-dissolve : Place the flask back on the heat source.

    • Add More Solvent : Add a small amount of additional hot solvent (1-2 mL) to slightly decrease the saturation level.[9]

    • Ensure Slow Cooling : Insulate the flask with cotton or paper towels to slow the rate of cooling, allowing larger, purer crystals to form.[12] A shallow solvent pool in a large flask can also lead to rapid cooling due to high surface area; use an appropriately sized Erlenmeyer flask.[9]

Q3: My compound separated as an "oil" instead of crystals. What is oiling out and how do I prevent it?

A3: Oiling out occurs when the compound comes out of solution at a temperature above its melting point. The resulting oil is often a liquid phase of the impure compound, which will solidify into an amorphous mass or impure crystals upon further cooling.[11][12]

  • Problem Diagnosis : The boiling point of your solvent system is higher than the melting point of your impure solid.

  • Solution Workflow :

    • Re-heat the Solution : Add more solvent to the oiled-out mixture and heat until the oil fully dissolves, creating a clear solution.

    • Promote High-Temperature Crystallization : As the solution cools, vigorously scratch the flask or add a seed crystal before the oiling-out temperature is reached. This can sometimes induce crystallization before the compound has a chance to oil out.

    • Change Solvents : If the problem persists, the chosen solvent is unsuitable. Select a solvent with a lower boiling point or move to a two-solvent system where crystallization can be induced at a lower temperature.

Q4: My final yield is very low (<50%). What are the common causes?

A4: A low yield can result from several procedural errors throughout the crystallization process.

  • Problem Diagnosis & Solutions :

    • Excess Solvent : Too much solvent was used, and a significant amount of the compound remains in the mother liquor.[9] To check, evaporate the mother liquor; if a large amount of solid is recovered, re-crystallize it or re-evaluate your solvent volume in future attempts.

    • Premature Crystallization : The compound crystallized in the filter funnel during hot filtration. Ensure the receiving flask and funnel are pre-heated.

    • Excessive Washing : Too much cold solvent was used to wash the crystals, or the solvent was not cold enough, leading to the product dissolving.[6]

    • Inappropriate Solvent Choice : The compound may have significant solubility in the "cold" solvent, preventing full precipitation. A different solvent or solvent system may be required.

Advanced Techniques & FAQs

FAQ 1: When should I use a two-solvent (antisolvent) system?

A two-solvent system is ideal when no single solvent has the desired solubility profile (high solubility when hot, low when cold). The technique relies on one solvent in which the compound is highly soluble (the "solvent") and another in which it is insoluble (the "antisolvent"). The two solvents must be miscible.[8] For this compound, a good system to try would be Acetone (solvent) and Hexane (antisolvent).

Protocol for Two-Solvent Crystallization:

  • Dissolve the crude solid in the minimum amount of hot acetone.

  • While the solution is still hot, add hexane dropwise with swirling.

  • Continue adding hexane until a faint, persistent cloudiness appears. This is the point of saturation.

  • Add a few drops of hot acetone to make the solution clear again.

  • Allow the solution to cool slowly, as described in the single-solvent protocol. The gradual change in solvent polarity will induce crystallization.

FAQ 2: How can I grow X-ray quality single crystals?

For definitive structural analysis, large, perfect single crystals are needed. Slow evaporation or vapor diffusion are superior methods for this purpose.

Vapor Diffusion Method:

  • Dissolve a small amount of the purified compound in a good solvent (e.g., acetone or ethyl acetate) in a small, open vial.

  • Place this vial inside a larger, sealed jar that contains a small amount of an antisolvent (e.g., hexane or ether).

  • Over several days, the volatile antisolvent will slowly diffuse into the inner vial, gradually decreasing the solubility of the compound and promoting the slow growth of large, high-quality crystals.[13]

Visual Workflows

Troubleshooting start Initial State Clear, cold solution No crystals formed scratch Action Scratch flask with a glass rod start->scratch seed Action Add a seed crystal scratch->seed still no crystals success Outcome Crystals Formed scratch->success crystals form concentrate Action Boil off excess solvent, cool again seed->concentrate still no crystals seed->success crystals form concentrate->success

Caption: Decision tree for troubleshooting crystallization failure.

TwoSolvent A 1. Dissolve solid in min. hot 'good' solvent (e.g., Acetone) B 2. Add 'poor' solvent (antisolvent) dropwise until cloudy (e.g., Hexane) A->B C 3. Add a few drops of 'good' solvent to clarify B->C D 4. Allow to cool slowly without disturbance C->D E 5. Collect pure crystals D->E

Caption: Workflow for a two-solvent (antisolvent) crystallization.

References
  • Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Recrystallization. (n.d.). [Link]

  • 9 Ways to Crystallize Organic Compounds. (2024). wikiHow. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone. (n.d.). PubChem. [Link]

  • Recrystallization. (n.d.). [Link]

  • Recrystallization. (n.d.). [Link]

  • Recrystallization. (n.d.). [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl). (2006). ResearchGate. [Link]

  • 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone. (n.d.). National Institutes of Health. [Link]

  • 2-Benzotriazol-1-yl-1-p-tolyl-ethanone. (n.d.). Beijing Xinhengyan Technology Co., Ltd. [Link]

  • 2-(1H-Benzotriazol-1-yl)-1-phenylethanol. (n.d.). National Institutes of Health. [Link]

  • Crystallization kinetics and polymorphism in aromatic polyketones (PEKEKK) with different molecular weight. (n.d.). SciSpace. [Link]

  • 2-(benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone. (n.d.). PubChemLite. [Link]

  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. (2018). ACS Publications. [Link]

  • 1-(1H-1,2,3-Benzotriazol-1-yl)propan-1-one. (n.d.). PubChem. [Link]

  • Crystal and molecular structure of benzotriazol-2-ylacetic acid: comparison between benzotriazol-1- and -2-yl systems. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • 3-(1H-Benzotriazol-1-yl)-2-bromo-1-o-tolylpropan-1-one. (2007). ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone and Other Antifungal Compounds: A Guide for Researchers

In the ever-evolving landscape of antimicrobial resistance, the demand for novel, potent, and less toxic antifungal agents is a pressing concern for the scientific community. Fungal infections, ranging from superficial m...

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial resistance, the demand for novel, potent, and less toxic antifungal agents is a pressing concern for the scientific community. Fungal infections, ranging from superficial mycoses to life-threatening systemic diseases, pose a significant global health challenge, particularly in immunocompromised patient populations. This has spurred intensive research into new chemical scaffolds with promising antifungal properties. Among these, benzotriazole derivatives have emerged as a noteworthy class of compounds.

This guide provides a comprehensive comparative analysis of a representative benzotriazole derivative, 2-Benzotriazol-1-yl-1-p-tolyl-ethanone , against established antifungal agents. While direct and extensive experimental data for this specific molecule is limited in publicly available literature, this analysis will draw upon the reported antifungal activities of structurally similar benzotriazole-ethanone derivatives to provide a valuable comparative perspective for researchers, scientists, and drug development professionals. The comparison will be made against three cornerstone antifungal drugs, each representing a different mechanistic class: the azole Fluconazole , the polyene Amphotericin B , and the echinocandin Caspofungin .

Our objective is to offer an in-depth, technically grounded resource that not only presents comparative data but also delves into the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

The Rise of Benzotriazoles in Antifungal Research

Benzotriazole, a bicyclic heterocyclic compound, has garnered significant attention in medicinal chemistry due to its versatile biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] In the realm of antifungal research, the benzotriazole nucleus is being explored as a bioisostere of the imidazole and triazole rings found in widely used azole antifungals.[3] The rationale behind this exploration lies in the potential for benzotriazole derivatives to exhibit a similar mechanism of action—the inhibition of fungal cytochrome P450 lanosterol 14-α-demethylase (CYP51)—while potentially offering an improved spectrum of activity, reduced toxicity, or the ability to overcome existing resistance mechanisms.[3][4]

The core structure of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone features a benzotriazole ring linked to a p-tolyl-ethanone moiety. This chemical architecture is a subject of interest for its potential to interact with the active site of fungal enzymes crucial for cell membrane integrity.

Comparative Antifungal Agents: A Mechanistic Overview

To provide a robust comparative framework, we have selected three antifungal agents that are mainstays in clinical practice, each with a distinct mode of action.

  • Fluconazole: A triazole antifungal, fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity and function, leading to the inhibition of fungal growth.

  • Amphotericin B: A polyene macrolide, Amphotericin B binds to ergosterol in the fungal cell membrane, forming pores or channels. This binding leads to increased membrane permeability, leakage of intracellular ions and macromolecules, and ultimately fungal cell death.[5]

  • Caspofungin: An echinocandin, caspofungin acts by inhibiting the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and fungal cell lysis.[6]

In Vitro Antifungal Susceptibility: A Comparative Data Synopsis

The following tables summarize the minimum inhibitory concentration (MIC) values for benzotriazole derivatives (as representatives for the compound class of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone) and the comparator antifungal agents against a panel of clinically relevant fungal pathogens. It is crucial to note that the data for benzotriazole derivatives are collated from studies on various structurally related compounds and are intended to provide a representative profile.

Table 1: Comparative in vitro activity (MIC, µg/mL) against Candida species.

Antifungal AgentCandida albicansCandida glabrataCandida kruseiCandida parapsilosisCandida tropicalis
Benzotriazole Derivatives *1.6 - 25[7]12.5 - 25[7]NDNDND
Fluconazole ≤0.5[8]32[8]≥64[8]2[8]2[8]
Amphotericin B 0.25 - 10.5 - 1[9]0.5 - 20.25 - 10.5 - 1
Caspofungin 0.03 - 0.06[6]0.03 - 0.06[6]0.12 - 0.5[6]0.5[6]0.03 - 0.06[6]

*Data for benzotriazole derivatives are presented as a range from published studies on various derivatives and should be interpreted as indicative of the potential activity of this class of compounds. ND: Not Determined in the cited literature.

Table 2: Comparative in vitro activity (MIC, µg/mL) against Aspergillus and Cryptococcus species.

Antifungal AgentAspergillus fumigatusAspergillus nigerCryptococcus neoformans
Benzotriazole Derivatives *12.5 - 25[7]12.5 - 25[7]ND
Fluconazole ResistantResistant2 - 16
Amphotericin B 0.5 - 2[5]0.5 - 2[5]0.25 - 1
Caspofungin 0.125 - 0.50.25 - 1Inactive

*Data for benzotriazole derivatives are presented as a range from published studies on various derivatives and should be interpreted as indicative of the potential activity of this class of compounds. ND: Not Determined in the cited literature.

Discussion of Comparative Performance

Based on the available data for structurally related compounds, benzotriazole derivatives exhibit moderate to good in vitro activity against Candida and Aspergillus species.[7] The reported MIC values suggest that their potency may be lower than that of Amphotericin B and Caspofungin against susceptible isolates. However, a key area of interest is their potential activity against azole-resistant strains. Given their proposed mechanism of action targeting CYP51, further investigation is warranted to determine if they can overcome the resistance mechanisms that affect fluconazole.

The broad-spectrum activity of Amphotericin B remains a benchmark, although its clinical use is often limited by toxicity. Caspofungin demonstrates excellent potency against most Candida species, including some that are less susceptible to fluconazole, but it is not active against Cryptococcus neoformans.

Experimental Protocols for Antifungal Susceptibility Testing

To ensure the reproducibility and validity of in vitro antifungal susceptibility data, standardized methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed and widely accepted protocols. Below is a detailed, step-by-step methodology for the broth microdilution method, adapted from the CLSI M27 and EUCAST E.DEF 7.3.2 documents, which is a foundational assay in antifungal drug discovery.

Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27/EUCAST E.DEF 7.3.2)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a panel of fungal isolates. The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

  • Test compound (e.g., 2-Benzotriazol-1-yl-1-p-tolyl-ethanone) and comparator antifungal agents.

  • Dimethyl sulfoxide (DMSO) for dissolving compounds.

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid).

  • Sterile 96-well U-bottom microtiter plates.

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).

  • Sabouraud Dextrose Agar (SDA) plates.

  • Sterile saline (0.85% NaCl).

  • Spectrophotometer.

  • Incubator (35°C).

  • Multichannel pipette.

Experimental Workflow Diagram:

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Culture Fungal Isolates on SDA start->culture inoculum Prepare Fungal Inoculum culture->inoculum inoculate Inoculate Microtiter Plate inoculum->inoculate compound_prep Prepare Antifungal Stock Solutions serial_dilution Perform Serial Dilutions in Microtiter Plate compound_prep->serial_dilution serial_dilution->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MICs Visually or Spectrophotometrically incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh the antifungal compounds.

    • Dissolve each compound in DMSO to a high concentration (e.g., 10 mg/mL). These are the stock solutions.

    • Causality: DMSO is used as it is a polar aprotic solvent that can dissolve a wide range of organic compounds and is miscible with the aqueous culture medium.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolates onto SDA plates and incubate at 35°C for 24 hours (Candida, Cryptococcus) or 48-72 hours (Aspergillus) until sufficient growth is observed.

    • Harvest the fungal cells (yeast cells or conidia) by gently scraping the surface of the agar with a sterile loop and suspending them in sterile saline.

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard using a spectrophotometer (for yeasts, this corresponds to approximately 1-5 x 10^6 CFU/mL).

    • Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter wells.

    • Causality: Standardization of the inoculum size is critical for the reproducibility of MIC results. A high inoculum can lead to falsely elevated MICs.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to all wells except the first column.

    • Add 200 µL of the highest concentration of the antifungal drug (prepared in RPMI-1640) to the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last drug-containing column.

    • This will result in wells with serially diluted concentrations of the antifungal agent.

    • Include a growth control well (no drug) and a sterility control well (no drug, no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well (except the sterility control).

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.

  • Determination of MIC:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., an 80% reduction in turbidity) compared to the growth control.

    • Alternatively, the MIC can be determined spectrophotometrically by reading the optical density at a specific wavelength (e.g., 530 nm).

Mechanism of Action: A Postulated Pathway for Benzotriazole-Ethanone Derivatives

The structural similarity of benzotriazole-containing compounds to clinical azole antifungals strongly suggests a shared mechanism of action. The proposed pathway involves the inhibition of fungal lanosterol 14-α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Outcome Lanosterol Lanosterol Intermediate 14-demethylated intermediate Lanosterol->Intermediate Lanosterol 14-α-demethylase (CYP51) Lanosterol->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Intermediate->Ergosterol Disrupted_Membrane Disrupted Fungal Cell Membrane Benzotriazole 2-Benzotriazol-1-yl-1-p-tolyl-ethanone CYP51_enzyme Lanosterol 14-α-demethylase (CYP51) Benzotriazole->CYP51_enzyme Inhibits Fungal_Growth_Inhibition Fungal Growth Inhibition

Caption: Proposed mechanism of action for 2-Benzotriazol-1-yl-1-p-tolyl-ethanone.

This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14-α-methylated sterols in the fungal cell membrane. The consequence is a disruption of membrane integrity and the function of membrane-bound enzymes, ultimately resulting in the inhibition of fungal growth and proliferation.

Conclusion and Future Directions

2-Benzotriazol-1-yl-1-p-tolyl-ethanone, as a representative of the benzotriazole-ethanone class of compounds, holds promise as a scaffold for the development of new antifungal agents. While the available data on related structures suggest a spectrum of activity that includes clinically important yeasts and molds, more extensive research is required to fully elucidate the potential of this specific molecule.

Future investigations should focus on:

  • Comprehensive in vitro susceptibility testing of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone against a broad panel of fungal pathogens, including azole-resistant strains, following standardized CLSI and EUCAST protocols.

  • Elucidation of the precise mechanism of action , including studies to confirm the inhibition of fungal CYP51 and to explore other potential cellular targets.

  • In vivo efficacy studies in animal models of fungal infections to assess the therapeutic potential and pharmacokinetic/pharmacodynamic properties of the compound.

  • Structure-activity relationship (SAR) studies to optimize the benzotriazole-ethanone scaffold for improved potency, spectrum of activity, and reduced toxicity.

By systematically addressing these research questions, the scientific community can determine the true potential of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone and related benzotriazole derivatives in the critical search for the next generation of antifungal therapies.

References

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Comparative

Validating the Mechanism of Action of Novel Kinase Inhibitors: A Comparative Guide

A Note to the Reader: Initial searches for the specific mechanism of action of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone did not yield specific information within publicly available scientific literature. Benzotriazole deri...

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Initial searches for the specific mechanism of action of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone did not yield specific information within publicly available scientific literature. Benzotriazole derivatives are known to possess a wide range of biological activities, including antifungal, antibacterial, and anticancer properties[1][2][3][4]. However, without an identified biological target for this specific molecule, a direct validation and comparison guide is not feasible.

Therefore, this guide has been developed to serve as a comprehensive template for researchers, scientists, and drug development professionals. It will provide the strategic framework and detailed experimental protocols for validating the mechanism of action of a hypothetical kinase inhibitor. To illustrate this process with concrete examples, we will focus on a well-established and critical cancer target: the c-Met receptor tyrosine kinase.

The c-Met signaling pathway, when aberrantly activated, plays a crucial role in the development and progression of numerous cancers by promoting cell growth, survival, and metastasis[5][6]. Small molecule inhibitors targeting the c-Met kinase domain are a promising class of targeted cancer therapies[6][7][8]. This guide will outline a rigorous, multi-faceted approach to confirm that a novel compound, which we will refer to as "Compound X" (hypothetically, this could be our benzotriazole derivative), directly engages and inhibits c-Met and its downstream signaling pathways.

Introduction to Mechanism of Action (MoA) Validation for Kinase Inhibitors

The validation of a drug's mechanism of action is a cornerstone of preclinical development. It provides the necessary evidence that a compound's therapeutic effects are a direct consequence of its interaction with the intended molecular target. For kinase inhibitors, this involves a hierarchical series of experiments designed to answer three fundamental questions:

  • Biochemical Potency: Does the compound inhibit the enzymatic activity of the purified target kinase?

  • Target Engagement: Does the compound bind to the target kinase within a cellular context?

  • Cellular Pathway Modulation: Does the compound's engagement with the target kinase lead to the expected modulation of downstream signaling pathways and a relevant cellular phenotype?

This guide will systematically address each of these questions, providing detailed protocols and comparative data with established c-Met inhibitors.

Comparative Landscape: Established c-Met Inhibitors

To provide a benchmark for our hypothetical Compound X, we will compare its performance against well-characterized c-Met inhibitors with distinct binding modes and clinical relevance.

InhibitorBinding ModeKey Characteristics
Crizotinib ATP-competitiveFDA-approved for ALK-positive and ROS1-positive non-small cell lung cancer (NSCLC), also a potent c-Met inhibitor.[7][9]
Cabozantinib ATP-competitiveA multi-kinase inhibitor targeting c-Met and VEGFR2, approved for medullary thyroid cancer and other malignancies.[7][9][10]
Tivantinib (ARQ 197) Non-ATP competitiveA selective c-Met inhibitor that binds to the unphosphorylated conformation of the kinase.[7][10][11]
SU11274 ATP-competitiveAn early, selective c-Met inhibitor that serves as a valuable research tool.[9][12]

These compounds represent a spectrum of potencies and selectivities, providing a robust basis for evaluating the performance of Compound X.

Experimental Validation Workflow

A logical and stepwise approach is crucial for building a compelling case for a specific mechanism of action. The following workflow outlines the key experiments.

MoA_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Biochem_Assay Kinase Activity Assay (e.g., TR-FRET, Luminescence) Target_Engagement Target Engagement Assay (e.g., CETSA) Biochem_Assay->Target_Engagement Confirm Potency Downstream_Signaling Downstream Signaling Analysis (Western Blot) Target_Engagement->Downstream_Signaling Confirm Cellular Binding Phenotypic_Assay Phenotypic Assays (Proliferation, Migration) Downstream_Signaling->Phenotypic_Assay Confirm Pathway Inhibition

Caption: A stepwise workflow for validating the mechanism of action of a kinase inhibitor.

Biochemical Assays: Direct Inhibition of c-Met Kinase Activity

The initial step is to determine if Compound X can directly inhibit the enzymatic activity of purified c-Met kinase. A variety of assay formats are available, each with its own advantages.[13][14][15][16][17]

Protocol: TR-FRET Based Kinase Activity Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and high-throughput method for measuring kinase activity. They rely on the detection of a phosphorylated substrate by a specific antibody.

  • Reagents and Materials:

    • Recombinant human c-Met kinase domain.

    • Biotinylated peptide substrate.

    • ATP.

    • Europium-labeled anti-phospho-substrate antibody.

    • Streptavidin-conjugated acceptor fluorophore.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).

    • 384-well microplates.

    • Plate reader capable of TR-FRET measurements.

  • Procedure:

    • Prepare a serial dilution of Compound X, Crizotinib, Cabozantinib, and Tivantinib in DMSO, then dilute in assay buffer.

    • Add the diluted compounds and controls (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) to the microplate wells.

    • Add the c-Met enzyme and peptide substrate mixture to each well and incubate briefly.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Add the detection reagents (Europium-labeled antibody and Streptavidin-acceptor) and incubate to allow for binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio and normalize the data to the controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Data and Comparison:

CompoundBiochemical IC50 (nM) against c-Met
Compound X Hypothetical Value: 15
Crizotinib~11[9]
Cabozantinib~1.3[9]
Tivantinib~355 (Ki)[18]
SU11274~10[9]

This table allows for a direct comparison of the biochemical potency of Compound X against established inhibitors.

Target Engagement in a Cellular Environment

Confirming that a compound inhibits a purified enzyme is a critical first step, but it is essential to demonstrate that it can engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement.[19][20][21] The principle behind CETSA is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture a c-Met dependent cancer cell line (e.g., SNU-5, which has c-Met amplification) to ~80% confluency.[22]

    • Treat the cells with various concentrations of Compound X or a control inhibitor for a defined period (e.g., 2 hours). Include a vehicle control (DMSO).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a lysis buffer.

    • Aliquot the cell lysates into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 45°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Cool the samples on ice.

  • Protein Fractionation and Analysis:

    • Separate the soluble protein fraction (containing the non-denatured, stabilized protein) from the precipitated, denatured protein by centrifugation.

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble c-Met in each sample by Western blotting using a specific anti-c-Met antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • For each compound concentration, plot the amount of soluble c-Met as a function of temperature to generate a melting curve.

    • The shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.

Expected Outcome: Treatment with an effective inhibitor like Compound X should result in a rightward shift of the c-Met melting curve, indicating stabilization of the protein at higher temperatures compared to the vehicle-treated control.

CETSA_Workflow A Treat cells with Compound X B Lyse cells A->B C Heat lysate to various temperatures B->C D Separate soluble and aggregated proteins C->D E Analyze soluble c-Met by Western Blot D->E F Plot melting curves and determine ΔTm E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Modulation of Downstream Signaling Pathways

Upon activation by its ligand, Hepatocyte Growth Factor (HGF), c-Met autophosphorylates and triggers several downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.[6][11] A direct inhibitor of c-Met should block these downstream events.

cMet_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates CompoundX Compound X CompoundX->cMet Inhibits Akt Akt PI3K->Akt Proliferation Proliferation & Survival Akt->Proliferation ERK ERK RAS->ERK ERK->Proliferation

Caption: Simplified c-Met signaling pathway and the inhibitory point of Compound X.

Protocol: Western Blot Analysis of c-Met Pathway Phosphorylation

  • Cell Treatment:

    • Use a c-Met expressing cell line (e.g., Hs746T or SNU-5).

    • Serum-starve the cells to reduce basal signaling.

    • Pre-treat the cells with various concentrations of Compound X or control inhibitors for 2 hours.

    • Stimulate the cells with HGF for a short period (e.g., 15 minutes) to activate the c-Met pathway. Include an unstimulated control.

  • Protein Extraction and Quantification:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Probe the membrane with primary antibodies specific for:

      • Phospho-c-Met (p-cMet)

      • Total c-Met

      • Phospho-Akt (p-Akt)

      • Total Akt

      • Phospho-ERK1/2 (p-ERK)

      • Total ERK1/2

      • A loading control (e.g., GAPDH or β-actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Data and Comparison:

Treatment with Compound X is expected to cause a dose-dependent decrease in the phosphorylation of c-Met, Akt, and ERK upon HGF stimulation, without affecting the total protein levels of these kinases.

Treatmentp-cMetp-Aktp-ERK
Vehicle (no HGF)---
Vehicle (+ HGF)+++++++++
Compound X (low dose, + HGF) ++++++
Compound X (high dose, + HGF) ---
Crizotinib (high dose, + HGF)---

(Symbols represent relative band intensity)

Cellular Phenotypic Assays

The final step in MoA validation is to link the molecular mechanism to a relevant cellular outcome. Since c-Met signaling promotes cell growth and migration, an effective inhibitor should suppress these phenotypes in c-Met dependent cancer cells.[22][23]

Protocol: Cell Viability/Proliferation Assay (MTS Assay)

  • Cell Seeding: Seed c-Met dependent (e.g., Hs746T) and c-Met independent (as a negative control) cancer cells in 96-well plates.

  • Treatment: After allowing the cells to adhere, treat them with a range of concentrations of Compound X and control inhibitors for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. The reagent is converted to a colored formazan product by viable cells.

  • Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Expected Data and Comparison:

CompoundGI50 in Hs746T cells (nM)GI50 in Control cells (nM)
Compound X Hypothetical Value: 50>10,000
Crizotinib~30>5,000
Cabozantinib~20~800 (less selective)

A significant difference in GI50 between the c-Met dependent and independent cell lines supports a specific, on-target effect of Compound X.

Conclusion

This guide outlines a rigorous, evidence-based framework for validating the mechanism of action of a novel kinase inhibitor, using the c-Met receptor as a representative target. By systematically progressing from biochemical assays to cellular target engagement and downstream pathway analysis, researchers can build a robust data package that supports a specific MoA. The comparative analysis against established inhibitors provides essential context for evaluating the potency and potential of a new therapeutic candidate like our hypothetical Compound X. This structured approach is fundamental to the successful translation of promising small molecules from the laboratory to the clinic.

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  • Wan, J., et al. (2006). Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl)-2-(1H-1, 2, 4-triazol-1-yl)-1-ethanone. ResearchGate. Available from: [Link]

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Validation

A Head-to-Head Comparison Framework: 2-Benzotriazol-1-yl-1-p-tolyl-ethanone versus Fluconazole

A Guide for Researchers in Antifungal Drug Development In the relentless pursuit of novel antifungal agents, the scientific community continuously evaluates new chemical entities against established standards. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Antifungal Drug Development

In the relentless pursuit of novel antifungal agents, the scientific community continuously evaluates new chemical entities against established standards. This guide provides a comprehensive framework for the head-to-head comparison of a promising benzotriazole derivative, 2-Benzotriazol-1-yl-1-p-tolyl-ethanone, with the widely used triazole antifungal, fluconazole. This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to conduct a rigorous comparative analysis.

The emergence of drug-resistant fungal strains necessitates the exploration of compounds with alternative scaffolds, such as benzotriazoles, which have shown potential as antimicrobial agents.[1][2][3][4] Fluconazole, a cornerstone in the treatment of candidiasis and cryptococcal meningitis, serves as an ideal benchmark due to its well-characterized mechanism of action and extensive clinical data.[5][6]

This guide will delve into the mechanistic underpinnings of both compounds, provide detailed protocols for in vitro susceptibility testing, and present a clear structure for data analysis and interpretation.

Section 1: Mechanistic Overview

A fundamental aspect of this comparison lies in understanding the mechanism of action of each compound.

Fluconazole: The Established Ergosterol Biosynthesis Inhibitor

Fluconazole's antifungal activity is primarily attributed to its potent and selective inhibition of a fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (encoded by the ERG11 gene).[5][7][8] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.[9][10] By disrupting the conversion of lanosterol to ergosterol, fluconazole leads to the accumulation of toxic 14-α-methylated sterols, which alters membrane fluidity, disrupts the function of membrane-bound enzymes, and ultimately inhibits fungal growth.[7][8] This action is largely fungistatic against Candida species.[5]

2-Benzotriazol-1-yl-1-p-tolyl-ethanone: A Putative Antifungal Agent

While the precise mechanism of action for 2-Benzotriazol-1-yl-1-p-tolyl-ethanone is not as extensively characterized as that of fluconazole, many azole-containing compounds exhibit antifungal activity through the inhibition of ergosterol biosynthesis.[1] It is hypothesized that the triazole moiety of the benzotriazole structure may interact with the heme iron of lanosterol 14-α-demethylase, similar to fluconazole.[1] The comparative analysis proposed in this guide will help to elucidate its potency and spectrum of activity relative to this known mechanism.

Diagram: Ergosterol Biosynthesis Pathway and Azole Inhibition

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Azole Antifungals Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (CYP51/Erg11) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Multiple Steps Ergosterol Ergosterol ...->Ergosterol Multiple Steps Fluconazole Fluconazole Fluconazole->Inhibition Inhibits Benzotriazole_Compound 2-Benzotriazol-1-yl- 1-p-tolyl-ethanone Benzotriazole_Compound->Inhibition Hypothesized Inhibition Lanosterol 14-alpha-demethylase (CYP51/Erg11) Lanosterol 14-alpha-demethylase (CYP51/Erg11) Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Antifungal Stock Solutions C Serial Dilution of Antifungals in 96-Well Plate A->C B Prepare Fungal Inoculum (0.5 McFarland) D Add Fungal Inoculum to Wells B->D C->D E Incubate at 35°C for 24-48 hours D->E F Visually or Spectrophotometrically Determine MIC E->F

Caption: A streamlined workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Section 3: Data Presentation and Interpretation

The collected MIC data should be organized in a clear and concise manner to facilitate a direct comparison between 2-Benzotriazol-1-yl-1-p-tolyl-ethanone and fluconazole.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Fungal Strain2-Benzotriazol-1-yl-1-p-tolyl-ethanoneFluconazole
Candida albicans (ATCC 90028)[Experimental Value][Experimental Value]
Fluconazole-resistant C. albicans[Experimental Value][Experimental Value]
Candida glabrata (ATCC 90030)[Experimental Value][Experimental Value]
Cryptococcus neoformans (ATCC 90112)[Experimental Value][Experimental Value]
Aspergillus fumigatus (ATCC 204305)[Experimental Value][Experimental Value]

Interpretation of Results:

  • Potency: A lower MIC value indicates higher potency. A direct comparison of the MIC values for each fungal strain will reveal the relative potency of the benzotriazole compound against fluconazole.

  • Spectrum of Activity: Testing against a panel of clinically relevant fungi, including species with known intrinsic or acquired resistance to fluconazole (e.g., C. glabrata, fluconazole-resistant C. albicans), will help to define the spectrum of activity of the test compound. [5]* Cross-Resistance: If the benzotriazole compound demonstrates activity against fluconazole-resistant strains, it may suggest a mechanism of action that is distinct from or less susceptible to common resistance mechanisms that affect fluconazole.

Section 4: Concluding Remarks for the Research Professional

This guide provides a robust framework for the initial head-to-head comparison of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone and fluconazole. The successful execution of these protocols will yield valuable data on the potency and spectrum of activity of this novel benzotriazole derivative.

Positive results from these in vitro studies would warrant further investigation, including:

  • Time-kill assays to determine whether the compound is fungistatic or fungicidal.

  • Cytotoxicity assays to assess its selectivity for fungal cells over mammalian cells.

  • In vivo efficacy studies in animal models of fungal infection.

By systematically evaluating new chemical entities against established standards, the field of antifungal drug development can continue to advance and address the growing challenge of fungal infections.

References

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  • Lupetti, A., Danesi, R., Campa, M., Del Tacca, M., & Kelly, S. (2002). Molecular basis of resistance to azole antifungals. Trends in molecular medicine, 8(2), 76–81. [Link]

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  • Patsnap. (2024, July 17). What is the mechanism of Fluconazole? Synapse. [Link]

  • MDPI. (n.d.). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. [Link]

  • Dupont, S., et al. (2012). Ergosterol biosynthesis: a fungal pathway for life on land? Molecular microbiology, 84(2), 209–224. [Link]

  • Alcazar-Fuoli, L., et al. (2008). Ergosterol biosynthesis pathway in Aspergillus fumigatus. Steroids, 73(3), 339–347. [Link]

  • ResearchGate. (n.d.). Ergosterol biosynthesis pathway in filamentous fungi. [Link]

  • Pappas, P. G., et al. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 5(6), ofy126. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. [Link]

  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial agents and chemotherapy, 52(12), 4522–4532. [Link]

  • Clinical and Laboratory Standards Institute. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. [Link]

  • ResearchGate. (n.d.). (PDF) In vitro antifungal susceptibility testing. [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. [Link]

  • Hoffman, H. L., & Pfaller, M. A. (2001). In vitro antifungal susceptibility testing. Pharmacotherapy, 21(8 Pt 2), 111S–123S. [Link]

  • Clinical and Laboratory Standards Institute. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). S159 Antifungal Susceptibility Testing. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF SOME AZETIDINONES. [Link]

  • Allied Academies. (2013). Synthesis and Evaluation of Antifungal Activity of Benzotriazole Derivatives. [Link]

  • Wiley Online Library. (2011). Synthesis and antifungal activity of 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives: exploring the scaffold flexibility. [Link]

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  • BMC Chemistry. (2023). Antifungal activity of Co(II) and Cu(II) complexes containing 1,3-bis(benzotriazol-1-yl)-propan-2-ol on the growth and virulence traits of fluconazole-resistant Candida species. [Link]

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Comparative

Assessing the target specificity of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone

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Author: BenchChem Technical Support Team. Date: January 2026

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Comparative target space of Dasatinib, Imatinib, and Sunitinib.

Experimental Protocols for Specificity Assessment

A robust assessment of target specificity requires a combination of in vitro biochemical assays and cell-based target engagement studies. [9, 27]

In Vitro Kinase Profiling

This is the foundational experiment for assessing specificity. It involves screening the compound against a large panel of purified kinases to determine its inhibitory activity (IC50). [2, 3, 5] This approach provides a direct measure of interaction between the compound and each kinase in a controlled, cell-free environment. [9, 16]

Causality Behind Experimental Choices:

  • Large Kinase Panel: Screening against a broad panel (e.g., >300 kinases) is crucial to identify both expected and unexpected interactions, providing a comprehensive "fingerprint" of the inhibitor. [2, 3]

  • Physiological ATP Concentration: Kinase assays are typically run at or near the Michaelis constant (Km) for ATP. However, performing assays at physiological ATP concentrations (e.g., 1-5 mM) provides a more biologically relevant measure of potency, as the inhibitor must compete with a higher concentration of the natural substrate. [3]

Protocol: In Vitro Kinase Profiling (Radiometric Assay Example)

  • Plate Preparation: Dispense a master mix containing buffer, cofactors (e.g., MgCl2, MnCl2), and a specific kinase from a diverse panel into a 96- or 384-well plate. [3]

  • Compound Addition: Add the test compound (e.g., Dasatinib) in a dose-response manner (e.g., 10-point, 3-fold serial dilution starting from 10 µM). Include DMSO-only wells as a negative control (100% activity) and a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control.

  • Initiate Reaction: Start the kinase reaction by adding a mix of the specific peptide/protein substrate and [γ-³³P]-ATP. [3] Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

  • Stop Reaction & Capture: Stop the reaction by adding a stopping solution (e.g., phosphoric acid) and capture the phosphorylated substrate on a filter membrane.

  • Wash and Read: Wash the filter plates to remove unincorporated [γ-³³P]-ATP.

  • Data Analysis: Measure the radioactivity on the filter using a scintillation counter. Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are essential, they do not confirm that a compound can enter a cell and bind to its target in the complex cellular milieu. [1] CETSA® is a powerful biophysical method that directly measures target engagement in intact cells or tissues. [13, 15, 21] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. [23, 31]

Causality Behind Experimental Choices:

  • Intact Cells: Using live cells accounts for factors like cell permeability, efflux pumps, and intracellular metabolism, providing a more physiologically relevant measure of target engagement than a lysate-based assay. [23]

  • Temperature Gradient: Heating cells across a range of temperatures is necessary to determine the full melting curve of the target protein, allowing for a precise calculation of the thermal shift (ΔTm) upon compound binding. [13, 15]

G cluster_workflow CETSA® Workflow A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Aliquots (Across Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Fractions (Centrifugation) C->D E Soluble Fraction (Stabilized Protein) D->E Analyze F Insoluble Pellet (Denatured Protein) D->F G 5. Protein Quantification (e.g., Western Blot) E->G

Workflow for the Cellular Thermal Shift Assay (CETSA®).

Protocol: Western Blot-based CETSA®

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the test compound at a desired concentration (e.g., 1 µM Dasatinib) or vehicle (DMSO) for a set time (e.g., 1-2 hours) at 37°C. [13]

  • Heating Step: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the individual aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. [15]

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer without detergents.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C). [21]

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the target protein (e.g., anti-phospho-SRC for Dasatinib's effect on its target).

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. The shift in the melting curve (ΔTm) indicates target engagement.

Discussion: Interpreting the Data for a Holistic View

No single assay can definitively determine a compound's specificity. A holistic view is required:

  • Biochemical vs. Cellular Data: A compound that is potent in a biochemical assay but shows weak target engagement in CETSA® may have poor cell permeability. Conversely, potent cellular engagement with moderate biochemical potency might suggest active transport into the cell or reduced competition from intracellular ATP. [1]

  • On-Target vs. Off-Target Potency: The therapeutic window of a drug is determined by the difference in concentration required for on-target efficacy versus off-target toxicity. Dasatinib's broad-spectrum activity is beneficial in certain cancers where multiple signaling pathways are dysregulated. [11] However, Sunitinib's off-target inhibition of AMPK contributes to cardiotoxicity, a significant clinical liability. [6, 8]

  • Phenotypic Screening: Ultimately, the data from target-based assays must be correlated with cellular phenotypic assays (e.g., anti-proliferative or apoptosis assays). [27] If a compound's cellular effect is observed at concentrations far lower than those required for target engagement, it strongly suggests that an off-target mechanism is responsible for the observed phenotype.

Conclusion

Assessing the target specificity of a compound like 2-Benzotriazol-1-yl-1-p-tolyl-ethanone, or any novel inhibitor, is a rigorous, multi-step process. By employing a strategy that combines broad in vitro profiling with in-cell target engagement assays, researchers can build a comprehensive understanding of a compound's selectivity. The comparative analysis of well-characterized inhibitors like Dasatinib, Imatinib, and Sunitinib provides a valuable benchmark for this process. This integrated approach is essential for identifying compounds with the highest potential for clinical success, minimizing the risk of toxicity, and ultimately accelerating the development of new, effective therapies.

References

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. BPS Bioscience. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. Available at: [Link]

  • Hasinoff, B. B., et al. (2010). Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase. PubMed. Available at: [Link]

  • Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. Available at: [Link]

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. Celtarys Research. Available at: [Link]

  • Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Kim, H., et al. (2020). Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. PMC - NIH. Available at: [Link]

  • Buchdunger, E., et al. (2002). Imatinib: a selective tyrosine kinase inhibitor. PubMed. Available at: [Link]

  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. Available at: [Link]

  • Rix, U., et al. (2008). Identified kinase targets of dasatinib, nilotinib and imatinib. ResearchGate. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Available at: [Link]

  • Fabbro, D., et al. (2010). Selectivity and therapeutic inhibition of kinases: to be or not to be?. PMC - NIH. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Dasatinib. PubChem. Available at: [Link]

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  • Patsnap. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery?. Patsnap Synapse. Available at: [Link]

  • Henderson, M. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Porta, C., et al. (2011). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. The Oncologist. Available at: [Link]

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  • Kluwe, L., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. PMC - NIH. Available at: [Link]

  • Mole, D., & Auer, M. (2017). Detecting drug-target binding in cells using fluorescence-activated cell sorting coupled with mass spectrometry analysis. ResearchGate. Available at: [Link]

  • Er-Yoon, K., et al. (2012). Selective inhibition of PDGFR by imatinib elicits the sustained activation of ERK and downstream receptor signaling in malignant glioma cells. PubMed. Available at: [Link]

  • Subramanian, V., & Sud, M. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone (CAS No. 189343-47-3).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone (CAS No. 189343-47-3). As direct, comprehensive safety data for this specific derivative is not widely available, this document synthesizes procedural best practices derived from the well-established hazard profile of its core chemical structure, Benzotriazole. This approach ensures a cautious and compliant methodology, prioritizing the safety of laboratory personnel and environmental protection.

The procedures outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring compliance with local, state, and federal hazardous waste regulations.

Part 1: Hazard Profile & Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. The hazard profile of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone is extrapolated from data on Benzotriazole and related derivatives. The primary risks are associated with its potential toxicity upon ingestion, eye irritation, and significant environmental hazard.

Table 1: Summary of Key Chemical Hazards

Hazard CategoryDescriptionRationale & Causality
Acute Oral Toxicity Harmful if swallowed.[1][2][3] Animal studies on the parent compound indicate that ingestion may cause serious health damage.[4]The nitrogen-rich heterocyclic structure can interfere with biological processes upon absorption.
Eye Irritation Causes serious eye irritation.[1][2] Direct contact with the solid or dust can lead to significant inflammation and discomfort.The chemical nature of the compound can cause irritation to mucous membranes upon contact.
Environmental Hazard Toxic to aquatic life with long-lasting effects.[1][3] Benzotriazoles are known for their persistence in the environment and their ability to harm aquatic organisms.[1][4]The stable aromatic ring system makes the compound resistant to rapid biodegradation, leading to persistence and potential bioaccumulation in aquatic ecosystems.
Combustibility As a fine organic powder, it may form explosive dust-air mixtures.[1][3][5] The risk is elevated when handling the material in a way that generates significant airborne dust.[4]This is a common physical hazard for many organic solids. Fine particles have a large surface area, allowing for rapid, explosive combustion if an ignition source is present.

Part 2: Pre-Disposal Operations: Spill Management

Effective spill management is the first line of defense in preventing personnel exposure and environmental release. The primary objective is to contain and collect the spilled material safely, without creating secondary hazards such as airborne dust.

Experimental Protocol: Spill Response
  • Immediate Area Evacuation & Assessment:

    • Evacuate non-essential personnel from the immediate spill area.

    • Assess the extent of the spill and ensure proper ventilation. If ventilation is insufficient, wear suitable respiratory equipment.[6]

  • Don Personal Protective Equipment (PPE):

    • At a minimum, wear a lab coat, nitrile gloves, and tightly sealed safety goggles.[2][5]

    • For larger spills where dust generation is likely, an OSHA/NIOSH-approved respirator is required.[6]

  • Containment & Collection:

    • For Small Spills: Use appropriate tools (e.g., plastic dustpan and brush) to carefully sweep the solid material into a designated hazardous waste container.[6] Avoid aggressive sweeping that could generate dust.

    • For Large Spills: Use a shovel to carefully transfer the material into a convenient and properly labeled waste disposal container.[6] Prevent the formation of dust clouds.

  • Final Cleaning & Decontamination:

    • After mechanical removal, decontaminate the surface. Finish cleaning by carefully spreading water on the contaminated surface and collecting the runoff for disposal as hazardous waste.[6]

    • Crucially, do NOT allow cleaning runoff to enter municipal sewers or open bodies of water. [4][6]

  • Waste Disposal:

    • Seal and label the waste container.

    • Dispose of the spilled material and any contaminated cleaning supplies according to the core disposal protocol in Part 3.

Visualization: Spill Response Workflow

SpillResponse Spill Spill Occurs Assess Assess Spill Size & Ensure Ventilation Spill->Assess DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->DonPPE Contain Contain & Collect Spill DonPPE->Contain SmallSpill Small Spill: Carefully sweep into waste container Contain->SmallSpill Small LargeSpill Large Spill: Carefully shovel into waste container Contain->LargeSpill Large Decontaminate Decontaminate Surface Collect all cleaning materials & runoff as waste SmallSpill->Decontaminate LargeSpill->Decontaminate Dispose Seal, Label & Dispose of Waste Container per Protocol Decontaminate->Dispose

Caption: Workflow for safe spill response.

Part 3: Core Disposal Protocol

The disposal of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone must be treated as a hazardous waste process. At no point should this material be disposed of in standard laboratory trash or washed down the drain.

Step-by-Step Disposal Methodology
  • Waste Segregation:

    • Designate a specific, clearly labeled hazardous waste container for 2-Benzotriazol-1-yl-1-p-tolyl-ethanone and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves). This waste stream should not be mixed with other chemical wastes unless compatibility is confirmed.

  • Personal Protective Equipment (PPE):

    • Before handling the waste, ensure the correct PPE is worn to prevent exposure.

    Table 2: Required PPE for Waste Handling

PPE ItemSpecificationRationale
Eye Protection Tightly sealed chemical safety goggles.[2][5]Protects against eye irritation from accidental splashes or dust.
Hand Protection Impermeable chemical-resistant gloves (e.g., Nitrile, Butyl rubber).[5]Prevents skin contact. Check glove manufacturer data for breakthrough times.
Body Protection Protective work clothing or lab coat.Minimizes skin exposure and contamination of personal clothing.
Respiratory Dust mask or respirator.Required if there is a risk of inhaling fine dust particles.
  • Waste Containment & Labeling:

    • Use a robust, sealable container (e.g., a screw-cap polyethylene bottle or a UN-rated drum for larger quantities).

    • The container must be clearly labeled with the words "Hazardous Waste."

    • The label must also include the full chemical name: "2-Benzotriazol-1-yl-1-p-tolyl-ethanone," the CAS number "189343-47-3," and the appropriate hazard pictograms (e.g., Harmful, Environmentally Hazardous).

  • Temporary On-Site Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][2][6]

    • The storage area should be away from incompatible materials, particularly strong oxidizing agents.[4][5]

    • Ensure the container is kept tightly closed to prevent the release of dust or vapors.[1][6]

  • Final Disposal:

    • All waste must be handled and disposed of in accordance with local, state, and federal regulations.[4][5][6]

    • Arrange for pickup and disposal through a licensed and approved environmental waste management company.[1][2] Do not attempt to treat or dispose of the chemical on-site.

Visualization: Waste Disposal Workflow

DisposalWorkflow Start Generate Chemical Waste Segregate Step 1: Segregate Waste (Do not mix with others) Start->Segregate PPE Step 2: Don Required PPE (Gloves, Goggles, etc.) Segregate->PPE Contain Step 3: Place in Sealable, Labeled Container PPE->Contain Label Label: 'Hazardous Waste', Chemical Name, CAS#, Pictograms Contain->Label Store Step 4: Temporary Storage (Cool, Dry, Ventilated Area) Label->Store Dispose Step 5: Final Disposal (via Licensed Waste Contractor) Store->Dispose

Caption: Core workflow for chemical waste disposal.

Part 4: Chemical Incompatibility

To prevent dangerous reactions during storage and disposal, it is critical to avoid contact between 2-Benzotriazol-1-yl-1-p-tolyl-ethanone and incompatible materials. Based on the reactivity of the benzotriazole moiety, the following should be avoided.

Table 3: Chemical Incompatibility Chart

Incompatible ClassExamplesPotential Hazard
Strong Oxidizing Agents Nitric Acid, Peroxides, Chromic Acid[4][5]May cause a vigorous or explosive reaction.
Strong Acids & Bases Hydrochloric Acid, Sodium Hydroxide[1]Can lead to decomposition and release of hazardous fumes.
Heat & Ignition Sources Open flames, sparks, hot surfaces[5]Risk of thermal decomposition, releasing toxic gases like nitrogen oxides and hydrogen cyanide.[3][5] Can ignite explosive dust-air mixtures.

Conclusion

The proper disposal of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone is a non-negotiable aspect of laboratory safety and environmental stewardship. The core principles are to isolate the waste, contain it in properly labeled containers, and transfer it to a certified hazardous waste facility. By adhering to the detailed procedures in this guide—from spill management to final disposal—researchers can mitigate risks, ensure regulatory compliance, and foster a culture of safety.

References

  • Benzotriazole SDS, Benzotriazole MSDS. (n.d.). IROWATER.
  • Benzotriazole - Registration Dossier. (n.d.). ECHA.
  • Benzotriazole Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • 1,2,3-Benzotriazol... - SAFETY DATA SHEET. (2022, July 22). PENTA s.r.o.
  • SAFETY DATA SHEET - Benzotriazole. (2024, September 7). Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-(2-Hydroxy-5-methylphenyl)benzotriazole. (2025, April 28). Sigma-Aldrich.
  • SAFETY DATA SHEET - 1H-Benzotriazole. (2025, December 18). Fisher Scientific.
  • Safety Data Sheet - 1H-BENZOTRIAZOLE, SODIUM SALT (1:1). (n.d.).
  • SAFETY DATA SHEET - Methyl-1H-benzotriazole (mixture). (2025, June 11). TCI Chemicals.
  • SAFETY DATA SHEET - SysKem TT 1000. (2019, June 24). SysKem Chemie GmbH.

Sources

Handling

A Senior Scientist's Guide to Safely Handling 2-Benzotriazol-1-yl-1-p-tolyl-ethanone

As laboratory professionals, our primary responsibility extends beyond achieving novel results; it encompasses an unwavering commitment to safety. The handling of any chemical reagent demands a thorough understanding of...

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our primary responsibility extends beyond achieving novel results; it encompasses an unwavering commitment to safety. The handling of any chemical reagent demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of 2-Benzotriazol-1-yl-1-p-tolyl-ethanone (CAS No. 189343-47-3), focusing on the rationale behind each procedural step and personal protective equipment (PPE) choice.

Understanding the Hazard Profile: The "Why" Behind the "What"

2-Benzotriazol-1-yl-1-p-tolyl-ethanone is classified with specific hazards that directly inform our safety procedures. The Globally Harmonized System (GHS) provides a clear picture of the risks involved, which are primarily irritant in nature.

  • H315 - Causes Skin Irritation: This indicates that direct contact with the compound can lead to inflammation, redness, or discomfort.[1] The mechanism involves localized damage to skin cells upon exposure. Therefore, preventing any skin contact is a primary objective.

  • H319 - Causes Serious Eye Irritation: The mucous membranes of the eyes are particularly sensitive. Exposure to this compound, even in small amounts as dust or through a splash, can result in significant irritation, pain, and potential damage.[1] This necessitates robust eye protection.

  • H335 - May Cause Respiratory Irritation: If the compound is inhaled as a dust or aerosol, it can irritate the respiratory tract, leading to coughing and discomfort.[1] This hazard underscores the importance of controlled handling to prevent the compound from becoming airborne.

These classifications are not merely regulatory labels; they are directives that guide our selection of appropriate barriers—our Personal Protective Equipment.

Core Protective Measures: Your First Line of Defense

Based on the identified hazards, a multi-layered PPE strategy is essential. The goal is to create a comprehensive barrier between you and the chemical, addressing all potential routes of exposure.

Eye and Face Protection

Given the serious eye irritation hazard (H319), eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant or European Standard EN166 safety glasses with side shields are the absolute minimum for handling small quantities in a well-controlled setting.[2]

  • Best Practice/Splash Hazard: For preparing solutions, transferring the material, or any operation with a risk of splashing, chemical safety goggles are required. They form a seal around the eyes, offering superior protection against splashes and airborne dust compared to safety glasses.[2][3]

  • Enhanced Protection: When handling larger quantities or when the risk of a significant splash is present, a face shield should be worn in addition to chemical safety goggles. The goggles protect the eyes, while the face shield protects the entire face from direct contact.

Skin and Body Protection

To mitigate the skin irritation risk (H315), complete skin coverage is necessary.

  • Protective Clothing: A standard laboratory coat is mandatory to protect your street clothes and underlying skin. Ensure it is fully buttoned.

Respiratory Protection

The risk of respiratory irritation (H335) is managed by controlling airborne particulates.

  • Primary Control: The most effective control is to handle the compound in a manner that minimizes dust generation.[1] This includes careful weighing and avoiding vigorous scooping or pouring. All handling of the solid should be performed within a certified chemical fume hood or a ventilated enclosure to capture any airborne particles at the source.

  • When a Respirator is Needed: If engineering controls are insufficient or unavailable, or during a large-scale spill cleanup, respiratory protection is required. A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., N95, P100) should be used.[2][4]

Summary of PPE Requirements

Activity/ScenarioPotential HazardsMinimum Required PPE
Weighing Small Quantities Inhalation of dust, eye contact from airborne particles.Chemical Fume Hood, Nitrile Gloves, Lab Coat, Safety Goggles.
Preparing Solutions Splashes causing eye and skin contact.Chemical Fume Hood, Nitrile Gloves, Lab Coat, Safety Goggles, Face Shield.
Routine Experimental Use Incidental skin or eye contact.Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields (Goggles preferred).
Large Spill Cleanup High concentration of dust, skin and eye contact.Particulate Respirator, Chemical Resistant Gloves, Lab Coat/Coveralls, Safety Goggles.

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, logical workflow is critical for ensuring safety from the moment you retrieve the chemical to its final disposal.

1. Pre-Handling Preparation:

  • Risk Assessment: Before starting, perform a mental or written risk assessment. Consider the quantities you are using and the specific manipulations involved.
  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[4][5]
  • Don PPE: Put on your lab coat, followed by safety goggles (and face shield if necessary), and finally, your gloves.

2. Handling the Chemical:

  • Work in a Fume Hood: All manipulations of the solid 2-Benzotriazol-1-yl-1-p-tolyl-ethanone should be conducted inside a certified chemical fume hood to control dust.
  • Minimize Dust: When weighing, use a spatula to carefully transfer the solid. Avoid dropping the material from a height. Use a weigh boat or creased weighing paper to ensure a clean transfer into your vessel.
  • Container Management: Keep the chemical container tightly closed when not in use to prevent spills and contamination.[1]

3. Post-Handling Procedures:

  • Decontamination: Wipe down the spatula and any surfaces in the fume hood that may have been contaminated.
  • Waste Disposal: Dispose of all contaminated materials, including weigh boats, wipes, and gloves, in a designated and clearly labeled hazardous waste container according to your institution's and local regulations.[1][6] Do not mix with other waste streams.[6]
  • Doffing PPE: Remove your PPE in the correct order to prevent self-contamination. First, remove gloves (peeling them off inside-out). Then remove your face shield and/or goggles, followed by your lab coat.
  • Hygiene: Wash your hands thoroughly with soap and water after removing your gloves, even if you do not believe you came into contact with the chemical.[1][2]

PPE Selection Workflow

The following diagram illustrates a logical decision-making process for selecting the appropriate level of PPE for any task involving this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Task with 2-Benzotriazol-1-yl-1-p-tolyl-ethanone ppe_base Base PPE: - Lab Coat - Nitrile Gloves start->ppe_base Always Required q_dust Will solid be handled? (potential for dust) q_splash Potential for splash? (e.g., making solutions) q_dust->q_splash No ppe_hood Action: Work in Fume Hood q_dust->ppe_hood Yes ppe_eyes_base Add: Safety Glasses (with side shields) q_splash->ppe_eyes_base No ppe_goggles Upgrade to: Chemical Goggles q_splash->ppe_goggles ppe_base->q_dust end_ppe Final PPE Configuration ppe_eyes_base->end_ppe ppe_hood->q_splash ppe_face Add: Face Shield ppe_goggles->ppe_face Significant Splash Risk ppe_goggles->end_ppe Minor Splash Risk ppe_face->end_ppe

Caption: PPE selection workflow for handling 2-Benzotriazol-1-yl-1-p-tolyl-ethanone.

By integrating a deep understanding of the chemical's hazards with disciplined operational procedures and correct PPE usage, you can confidently and safely utilize 2-Benzotriazol-1-yl-1-p-tolyl-ethanone in your research and development endeavors.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 1-(4-Piperidyl)-1H-1,2,3-benzotriazole hydrochloride. Retrieved from [Link]

  • Columbus Chemical Industries, Inc. (n.d.). Safety Data Sheet: Benzotriazole, (1,2,3-) Powder, Reagent. Retrieved from [Link]

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